RA839
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(3S)-1-[4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]naphthalen-1-yl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S/c1-15-13-16(2)18(4)24(17(15)3)32(30,31)26-22-9-10-23(21-8-6-5-7-20(21)22)27-12-11-19(14-27)25(28)29/h5-10,13,19,26H,11-12,14H2,1-4H3,(H,28,29)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYWIQHJXAEJOD-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)N4CCC(C4)C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)N4CC[C@@H](C4)C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of RA839: A Non-covalent Keap1-Nrf2 Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
RA839 is a novel small molecule that has garnered significant interest as a selective activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a critical regulator of cellular defense mechanisms against oxidative and electrophilic stress. The therapeutic potential of activating Nrf2 has been explored in a variety of diseases, including chronic inflammatory conditions, neurodegenerative disorders, and cancer. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its interaction with its direct target, Kelch-like ECH-associated protein 1 (Keap1), and the subsequent downstream cellular effects.
Direct Inhibition of the Keap1-Nrf2 Protein-Protein Interaction
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1. Keap1 functions as a substrate adaptor protein for a Cullin 3-based E3 ubiquitin ligase complex, which continuously targets Nrf2 for ubiquitination and subsequent proteasomal degradation. This process maintains low intracellular levels of Nrf2.
This compound acts as a direct inhibitor of the Keap1-Nrf2 protein-protein interaction.[1][2][3] It is a non-covalent binder that specifically targets the Kelch domain of Keap1, the same domain responsible for binding to Nrf2.[1][2] By occupying this binding pocket, this compound competitively prevents the interaction between Keap1 and Nrf2.[1] This disruption of the Keap1-Nrf2 complex is the pivotal event in the mechanism of action of this compound.
The binding of this compound to the Keap1 Kelch domain has been characterized by X-ray co-crystallography and isothermal titration calorimetry, revealing a dissociation constant (Kd) of approximately 6 μM.[1][2] The inhibitory activity of this compound on the Keap1-Nrf2 interaction has been quantified in a fluorescence polarization assay, demonstrating a half-maximal inhibitory concentration (IC50) of 0.14 µM.[1][4]
Downstream Signaling Cascade: Nrf2 Stabilization and Nuclear Translocation
The inhibition of the Keap1-Nrf2 interaction by this compound leads to the stabilization and accumulation of newly synthesized Nrf2. Unable to be targeted for degradation, Nrf2 translocates to the nucleus. The cellular activity of this compound in promoting the nuclear localization of Nrf2 has been demonstrated in recombinant U2OS cells, with a half-maximal effective concentration (EC50) of 1.2 µM.[1]
Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to Antioxidant Response Elements (AREs) located in the promoter regions of its target genes. This binding event initiates the transcription of a wide array of cytoprotective genes.
Transcriptional Activation of Nrf2 Target Genes and Cellular Effects
The activation of Nrf2 by this compound leads to the upregulation of numerous genes involved in antioxidant defense, detoxification, and anti-inflammatory responses. Whole-genome DNA arrays in bone marrow-derived macrophages treated with 10 µM this compound showed significant regulation of 105 probe sets, with canonical pathway mapping confirming the activation of Nrf2 signaling.[1][2] The Nrf2-dependent nature of this gene regulation was confirmed in Nrf2 knock-out macrophages, where this compound only regulated two genes.[1][2]
In vivo studies in mice have shown that administration of this compound leads to the acute induction of Nrf2 target genes, such as GCLC and NQO1, in the liver.[1][4]
Functionally, the activation of the Nrf2 pathway by this compound has been shown to have anti-inflammatory effects. For instance, this compound can prevent the induction of inducible nitric oxide synthase (iNOS) expression and the subsequent release of nitric oxide in response to lipopolysaccharides (LPS) in macrophages.[1][2][5]
Quantitative Data Summary
| Parameter | Value | Method | Source |
| Binding Affinity (Kd) | ~6 µM | Isothermal Titration Calorimetry | [1][2][5][6] |
| IC50 (Keap1-Nrf2 Interaction) | 0.14 ± 0.04 µM | Fluorescence Polarization Assay | [1][4] |
| EC50 (Nrf2 Nuclear Localization) | 1.2 ± 0.3 µM | Cellular Assay (U2OS cells) | [1] |
| EC500 (ARE-luciferase induction) | 49 ± 8 µM | Reporter Gene Assay (HepG2 cells) | [1] |
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in activating the Nrf2 signaling pathway.
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd) of this compound to the Keap1 Kelch domain.
Methodology:
-
Recombinant human Keap1 Kelch domain is purified and dialyzed against the experimental buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
-
The Keap1 protein solution is loaded into the sample cell of the ITC instrument at a concentration of approximately 20-50 µM.
-
This compound is dissolved in the same dialysis buffer and loaded into the injection syringe at a concentration of 200-500 µM.
-
A series of injections of the this compound solution into the sample cell are performed at a constant temperature (e.g., 25°C).
-
The heat change associated with each injection is measured.
-
The resulting data are fitted to a single-site binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Fluorescence Polarization (FP) Assay
Objective: To measure the inhibitory activity (IC50) of this compound on the Keap1-Nrf2 interaction.
Methodology:
-
A fluorescently labeled peptide derived from the Nrf2 ETGE motif (e.g., FAM-AFLDEETGEFL) is used as the probe.
-
Recombinant human Keap1 Kelch domain is titrated into a solution containing a fixed concentration of the fluorescently labeled Nrf2 peptide to determine the optimal protein concentration that results in a significant polarization signal.
-
This compound is serially diluted and incubated with the Keap1 protein and the fluorescently labeled Nrf2 peptide.
-
The fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.
-
The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Cellular Nrf2 Nuclear Translocation Assay
Objective: To determine the cellular potency (EC50) of this compound in inducing Nrf2 nuclear translocation.
Methodology:
-
U2OS cells engineered to express a GFP-tagged Nrf2 are seeded in a multi-well plate.
-
The cells are treated with a serial dilution of this compound for a specified period (e.g., 2 hours).
-
The cells are fixed and stained with a nuclear counterstain (e.g., Hoechst 33342).
-
Images of the cells are acquired using a high-content imaging system.
-
The ratio of nuclear to cytoplasmic GFP-Nrf2 fluorescence intensity is quantified using image analysis software.
-
The EC50 value is determined by fitting the dose-response curve to a sigmoidal model.
Experimental Workflow Diagram
Caption: A generalized workflow for characterizing the activity of this compound.
References
- 1. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RA-839 | Nrf2 | TargetMol [targetmol.com]
- 4. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - MedChem Express [bioscience.co.uk]
- 6. medchemexpress.com [medchemexpress.com]
RA839: A Selective, Non-Covalent Activator of the Nrf2 Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
RA839 is a potent and selective small molecule activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. It functions as a non-covalent inhibitor of the interaction between Nrf2 and its primary negative regulator, Kelch-like ECH-associated protein 1 (Keap1). By binding to the Kelch domain of Keap1, this compound disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2. This, in turn, initiates the transcription of a battery of cytoprotective genes that constitute the antioxidant response element (ARE) signaling pathway. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and its potential as a tool compound for studying Nrf2 biology.
Introduction to the Nrf2-Keap1 Signaling Pathway
The Nrf2-Keap1 signaling pathway is a critical regulator of cellular homeostasis, orchestrating the response to oxidative and electrophilic stress. Under basal conditions, Keap1, a substrate adaptor protein for a Cullin 3-based E3 ubiquitin ligase, sequesters Nrf2 in the cytoplasm and facilitates its continuous ubiquitination and proteasomal degradation.[1][2][3] Keap1 homodimers bind to Nrf2 through two key motifs in the N-terminal Neh2 domain of Nrf2: a high-affinity "ETGE" motif and a lower-affinity "DLG" motif.[4][5]
Upon exposure to stressors, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[2] This "hinge and latch" mechanism allows Nrf2 to escape degradation, accumulate in the nucleus, and heterodimerize with small Maf proteins. The Nrf2-Maf heterodimer then binds to AREs in the promoter regions of its target genes, initiating their transcription.[6] These genes encode a wide array of antioxidant and detoxification enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and glutamate-cysteine ligase catalytic subunit (GCLC), which protect the cell from damage.[4][6][7]
This compound: A Non-Covalent Keap1-Nrf2 Interaction Inhibitor
This compound, with the chemical name (3S)-1-[4-[[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino]-1-naphthalenyl]-3-pyrrolidinecarboxylic acid, is a novel, non-covalent inhibitor of the Keap1-Nrf2 protein-protein interaction.[8][9] Unlike electrophilic Nrf2 activators that covalently modify cysteine residues on Keap1, this compound directly binds to the Kelch domain of Keap1, the same pocket that recognizes the ETGE motif of Nrf2.[4][5][10] This competitive binding physically obstructs the interaction between Keap1 and Nrf2, thereby preventing Nrf2 degradation and leading to its activation.[4][5] The non-covalent nature of this compound's interaction may offer a more reversible and potentially more selective mode of action compared to covalent inhibitors.[4]
Chemical Structure
Chemical Structure of this compound.
Quantitative Data and Biological Activity
The biological activity of this compound has been characterized through a variety of in vitro and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Binding and Potency of this compound
| Parameter | Assay Type | Value | Reference |
| IC50 | Fluorescence Polarization (FP) Assay | 0.14 ± 0.04 µM | [4] |
| Kd | Isothermal Titration Calorimetry (ITC) | ~6 µM | [4][8][11][12] |
Table 2: Cellular Activity of this compound
| Parameter | Assay Type | Cell Line | Value | Reference |
| EC500 | ARE-Luciferase Reporter Assay | HepG2 | 49 ± 8 µM | [4] |
| EC50 | Nrf2 Nuclear Localization Assay | U2OS | 1.2 ± 0.3 µM | [4] |
Table 3: In Vivo Activity of this compound
| Effect | Model | Dosage | Observation | Reference |
| Induction of Nrf2 target genes | Mice (with P450 inhibitor) | 30 mg/kg (i.p.) | Significant increase in hepatic mRNA levels of GCLC and NQO1 | [11] |
| Anti-inflammatory effect | Murine Macrophages (BMDM) | 5-20 µM | Concentration-dependent reduction of LPS-induced nitric oxide release | [4][11] |
Signaling Pathway and Experimental Workflow Diagrams
Nrf2-Keap1 Signaling Pathway and this compound's Mechanism of Action
Caption: this compound disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization and nuclear translocation.
Experimental Workflow for Characterizing this compound
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nrf2-Mediated Pathway Activated by Prunus spinosa L. (Rosaceae) Fruit Extract: Bioinformatics Analyses and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Hematopoietic Target Genes in the NRF2-Mediated Transcriptional Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of novel NRF2-regulated genes by ChIP-Seq: influence on retinoid X receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
The Role of RA839 in Disrupting the Keap1-Nrf2 Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of RA839, a small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction. It details the molecular mechanisms, quantitative binding and activity data, and the experimental protocols used to characterize this interaction, offering a comprehensive resource for researchers in oxidative stress, inflammation, and drug discovery.
Introduction to the Keap1-Nrf2 Signaling Pathway
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, Keap1, a substrate adaptor protein for a Cullin-3-based E3 ubiquitin ligase, binds to Nrf2 and facilitates its ubiquitination and subsequent proteasomal degradation. This process maintains low intracellular levels of Nrf2.
Upon exposure to oxidative stress or electrophilic compounds, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows newly synthesized Nrf2 to escape degradation, translocate to the nucleus, and bind to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. This transcriptional activation leads to the production of a suite of cytoprotective proteins, including antioxidant enzymes and detoxification enzymes.
This compound: A Non-Covalent Inhibitor of the Keap1-Nrf2 Interaction
This compound is a small molecule that acts as a potent and selective activator of the Nrf2 signaling pathway. Unlike many other Nrf2 activators that function as electrophiles and covalently modify Keap1, this compound is a non-covalent inhibitor. It directly binds to the Kelch domain of Keap1, the same domain that recognizes Nrf2, thereby competitively inhibiting the Keap1-Nrf2 protein-protein interaction. This disruption prevents the Keap1-mediated ubiquitination and degradation of Nrf2, leading to its stabilization, nuclear accumulation, and the subsequent activation of ARE-driven gene expression.
Quantitative Data for this compound
The following table summarizes the key quantitative data characterizing the interaction of this compound with Keap1 and its cellular activity.
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) | ~6 µM | Isothermal Titration Calorimetry (ITC) | [1][2][3][4][5][6] |
| IC50 (Keap1-Nrf2 peptide interaction) | 0.14 ± 0.04 µM | Fluorescence Polarization (FP) Assay | [1][7] |
| EC500 (ARE Luciferase Reporter Activity in HepG2 cells) | 49 ± 8 µM | Luciferase Reporter Assay | [1] |
| EC50 (Nrf2 Nuclear Localization in U2OS cells) | 1.2 ± 0.3 µM | Cellular Imaging Assay | [1] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the Keap1-Nrf2 signaling pathway and a typical experimental workflow for characterizing inhibitors like this compound.
Caption: The Keap1-Nrf2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the characterization of Keap1-Nrf2 inhibitors like this compound.
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize this compound.
Fluorescence Polarization (FP) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the Keap1-Nrf2 interaction.
Principle: This competitive binding assay measures the disruption of the interaction between the Keap1 Kelch domain and a fluorescently labeled Nrf2-derived peptide. When the fluorescent peptide is bound to the larger Keap1 protein, it tumbles slowly in solution, resulting in a high fluorescence polarization signal. When a competitor like this compound displaces the fluorescent peptide, the smaller, faster-tumbling peptide exhibits a low polarization signal.
Protocol:
-
Reagents: Purified recombinant Keap1 Kelch domain, a fluorescently labeled (e.g., FITC) peptide containing the Nrf2 'ETGE' binding motif, this compound at various concentrations, and assay buffer (e.g., 10 mM HEPES, pH 7.4).
-
Procedure:
-
In a 384-well plate, add a fixed concentration of the Keap1 Kelch domain (e.g., 100 nM) and the fluorescently labeled Nrf2 peptide (e.g., 10 nM).[8]
-
Add this compound at a range of concentrations.
-
Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium.[3][9]
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FITC).[9]
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.[9]
Isothermal Titration Calorimetry (ITC)
Objective: To determine the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the this compound-Keap1 interaction.
Principle: ITC directly measures the heat change that occurs when two molecules interact. A solution of the ligand (this compound) is titrated into a solution containing the macromolecule (Keap1 Kelch domain) in a sample cell. The heat released or absorbed upon binding is measured.
Protocol:
-
Sample Preparation: Prepare solutions of the purified Keap1 Kelch domain (in the sample cell) and this compound (in the injection syringe) in the same dialysis buffer to minimize heats of dilution.[2] Recommended starting concentrations are 10 µM for the protein and 100 µM for the ligand.[8]
-
Titration: A series of small injections of the this compound solution are made into the Keap1 solution at a constant temperature.[10]
-
Data Acquisition: The heat change after each injection is measured by the calorimeter.
-
Data Analysis: The integrated heat data are plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a binding model to determine the Kd, stoichiometry, and enthalpy of binding (ΔH).[8][11]
ARE-Luciferase Reporter Assay
Objective: To measure the ability of this compound to activate Nrf2-dependent gene transcription in a cellular context.
Principle: Cells are engineered to express a luciferase reporter gene under the control of an ARE promoter. Activation of the Nrf2 pathway by this compound leads to the binding of Nrf2 to the ARE, driving the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the level of Nrf2 transcriptional activity.
Protocol:
-
Cell Culture and Transfection: Use a cell line (e.g., HepG2) stably transfected with an ARE-luciferase reporter construct.[5]
-
Treatment: Seed the cells in a 96-well plate and treat with a range of this compound concentrations for a specified time (e.g., 12-24 hours).[9]
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luminescence Measurement: Add a luciferase assay reagent containing the substrate (luciferin) and measure the resulting luminescence using a luminometer.[9]
-
Data Analysis: The luciferase activity is typically expressed as fold induction over a vehicle-treated control.
Nrf2 Nuclear Translocation Assay (Immunofluorescence)
Objective: To visualize and quantify the accumulation of Nrf2 in the nucleus following treatment with this compound.
Principle: This imaging-based assay uses immunofluorescence to detect the subcellular localization of Nrf2. An antibody specific to Nrf2 is used to label the protein, and a fluorescently tagged secondary antibody allows for its visualization by microscopy. Nuclear staining (e.g., with DAPI) is used to identify the nucleus.
Protocol:
-
Cell Culture and Treatment: Grow cells (e.g., U2OS or primary cells) on coverslips and treat with this compound for a defined period.
-
Fixation and Permeabilization: Fix the cells with a cross-linking agent (e.g., paraformaldehyde) and permeabilize the cell membranes (e.g., with Triton X-100) to allow antibody entry.
-
Immunostaining:
-
Incubate the cells with a primary antibody against Nrf2.
-
Wash and then incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).
-
Counterstain the nuclei with DAPI.[12]
-
-
Imaging: Acquire images using a confocal fluorescence microscope.[13]
-
Analysis: Quantify the nuclear Nrf2 fluorescence intensity relative to the cytoplasmic intensity in multiple cells to determine the extent of nuclear translocation.[12]
Quantitative PCR (qPCR) for Nrf2 Target Genes
Objective: To measure the effect of this compound on the mRNA expression levels of Nrf2 target genes.
Protocol:
-
Cell or Tissue Treatment: Treat cells or animals with this compound.
-
RNA Extraction: Isolate total RNA from the cells or tissues.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).[14]
-
qPCR: Perform real-time PCR using primers specific for Nrf2 target genes (e.g., NQO1, GCLC) and a housekeeping gene (e.g., GAPDH) for normalization.[14]
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.[14]
Conclusion
This compound represents a significant tool for studying the Keap1-Nrf2 signaling pathway and holds promise as a therapeutic lead. Its non-covalent mechanism of action offers potential advantages in terms of specificity and reduced off-target effects compared to electrophilic Nrf2 activators. The combination of biochemical, cellular, and in vivo assays described herein provides a robust framework for the comprehensive characterization of this compound and other novel inhibitors of the Keap1-Nrf2 protein-protein interaction. This in-depth understanding is crucial for advancing the development of new therapies for diseases associated with oxidative stress and inflammation.
References
- 1. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 3. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Item - Immunofluorescence assays of Nrf2 nucleoprotein by fluorescence microscope. - Public Library of Science - Figshare [plos.figshare.com]
- 8. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 9. rsc.org [rsc.org]
- 10. Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC) [vlabs.iitkgp.ac.in]
- 11. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Examining the Endogenous Antioxidant Response Through Immunofluorescent Analysis of Nrf2 in Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
Investigating the Anti-Rotaviral Properties of RA839: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the anti-rotaviral properties of RA839, a selective agonist of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. While qualitative data strongly supports its efficacy in inhibiting rotavirus replication, specific quantitative metrics such as EC50, IC50, and CC50 values for this compound against rotavirus are not currently available in peer-reviewed literature. This document summarizes the known mechanism of action, details relevant experimental protocols for its study, and presents logical workflows and signaling pathways as visual diagrams.
Data Presentation
The anti-rotaviral efficacy of this compound has been demonstrated through the inhibition of viral RNA and protein synthesis, viroplasm formation, and the production of progeny virions in vitro.[1] These effects are observed across different rotavirus strains and in various permissive cell lines, occurring at non-cytotoxic concentrations.[1][2] However, specific 50% effective concentration (EC50), 50% inhibitory concentration (IC50), and 50% cytotoxic concentration (CC50) values for this compound in the context of rotavirus infection have not been reported in the available scientific literature.
Table 1: In Vitro Anti-Rotaviral Activity of this compound
| Compound | Rotavirus Strain(s) | Cell Line(s) | EC50 | IC50 | CC50 | Selectivity Index (SI) | Reference |
| This compound | Various | MA104, HT-29, Caco-2 | Not Reported | Not Reported | Not Reported | Not Reported | [1] |
Table 2: Cytotoxicity of this compound
| Compound | Cell Line(s) | Assay | CC50 | Reference |
| This compound | Various | Not Specified | Non-cytotoxic at effective antiviral concentrations | [1][2] |
Mechanism of Action: Nrf2/ARE Pathway Activation
This compound exerts its anti-rotaviral effects through the activation of the Nrf2/ARE signaling pathway.[1] Under normal physiological conditions, Nrf2 is kept at low levels through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[3] Rotavirus infection has been shown to initially induce oxidative stress, which can lead to a transient increase in Nrf2.[3] However, as the infection progresses, the virus appears to suppress the Nrf2-mediated antioxidant response.[3]
This compound, as a selective agonist, disrupts the Nrf2-Keap1 interaction, leading to the stabilization and nuclear translocation of Nrf2.[1] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes, including antioxidant enzymes.[4] The upregulation of these genes is believed to create an intracellular environment that is non-conducive to rotavirus replication.[1] The anti-rotaviral effects of this compound can be mimicked by other known Nrf2 activators, such as CDDO-Me and Hemin, further supporting this mechanism of action.[1] This antiviral activity is independent of interferon stimulation.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of anti-rotaviral compounds like this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of the test compound that is toxic to the host cells.
-
Cell Seeding: Seed MA104 cells (or other permissive cell lines) in a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.
-
Treatment: Remove the growth medium from the cells and add the different concentrations of the this compound solution. Include a vehicle control (e.g., DMSO) and a cell-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control. The CC50 value is determined from the dose-response curve.
Plaque Reduction Assay
This assay is used to quantify the effect of a compound on the production of infectious virus particles.
-
Cell Seeding: Seed MA104 cells in 6-well plates and grow to confluency.
-
Virus Activation: Activate rotavirus by incubating with trypsin (10 µg/mL) for 60 minutes at 37°C.
-
Infection: Pre-treat the confluent cell monolayers with different non-toxic concentrations of this compound for 1 hour. Then, infect the cells with trypsin-activated rotavirus at a multiplicity of infection (MOI) that yields countable plaques.
-
Adsorption: Allow the virus to adsorb for 1 hour at 37°C.
-
Overlay: Remove the inoculum and overlay the cells with a mixture of 2x medium and 1.2% agarose (B213101) containing the respective concentrations of this compound.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 3-5 days).
-
Staining: Stain the cells with a vital stain such as neutral red and count the plaques.
-
Calculation: Calculate the percentage of plaque reduction compared to the untreated virus control. The IC50 value is the concentration of this compound that reduces the plaque number by 50%.
Quantitative Real-Time PCR (qRT-PCR) for Viral RNA
This method quantifies the amount of viral RNA to assess the effect of the compound on viral replication.
-
Cell Culture and Infection: Seed cells in 12-well plates, treat with this compound, and infect with rotavirus as described in the plaque reduction assay.
-
RNA Extraction: At various time points post-infection, lyse the cells and extract total RNA using a commercial kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and primers specific for a rotavirus gene (e.g., NSP4 or VP6).
-
qPCR: Perform real-time PCR using a qPCR instrument, specific primers, and a fluorescent probe (e.g., TaqMan) for the target viral gene. Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Quantify the viral RNA levels using the comparative Ct (ΔΔCt) method or a standard curve.
Western Blot for Viral Protein Expression
This technique is used to detect and quantify the levels of specific viral proteins.
-
Sample Preparation: Treat and infect cells as described previously. At the desired time point, lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for a rotavirus protein (e.g., VP6) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical flow of experiments for investigating the anti-rotaviral properties of a compound like this compound.
Conclusion
This compound represents a promising host-targeted antiviral candidate for rotavirus infection. Its mechanism of action, centered on the activation of the Nrf2/ARE pathway, offers a potential strategy to combat the virus by enhancing the cell's own defense mechanisms. While the qualitative evidence for its anti-rotaviral activity is compelling, further studies are required to establish a quantitative profile, including the determination of EC50, IC50, and CC50 values against a panel of clinically relevant rotavirus strains. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation of this compound and other potential anti-rotaviral therapeutics.
References
- 1. RA-839, a selective agonist of Nrf2/ARE pathway, exerts potent anti-rotaviral efficacy in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in the Development of Antiviral Compounds for Rotavirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progressive Rotavirus Infection Downregulates Redox-Sensitive Transcription Factor Nrf2 and Nrf2-Driven Transcription Units - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Modulation of Virus-Induced Oxidative Stress via the Nrf2-Dependent Antioxidative Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Selective Nrf2 Activator RA839: A Technical Guide to its Impact on Downstream Target Genes
For Researchers, Scientists, and Drug Development Professionals
Abstract
RA839 is a potent and selective small molecule activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. It functions as a noncovalent inhibitor of the Kelch-like ECH-associated protein 1 (Keap1)-Nrf2 protein-protein interaction. This disruption leads to the stabilization and nuclear translocation of Nrf2, resulting in the transcriptional activation of a broad array of cytoprotective genes. This technical guide provides an in-depth overview of the effects of this compound on downstream Nrf2 target genes, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows.
Introduction
The Keap1-Nrf2 pathway is a critical regulator of cellular homeostasis, orchestrating the response to oxidative and electrophilic stress. Under basal conditions, Keap1, a substrate adaptor protein for a Cullin-3-based E3 ubiquitin ligase, targets Nrf2 for ubiquitination and subsequent proteasomal degradation. The presence of stressors modifies reactive cysteine residues on Keap1, impairing its ability to degrade Nrf2. Consequently, newly synthesized Nrf2 accumulates, translocates to the nucleus, and heterodimerizes with small Maf proteins to bind to Antioxidant Response Elements (AREs) in the promoter regions of its target genes.
This compound emerges as a valuable research tool and potential therapeutic agent by selectively targeting the Keap1-Nrf2 interaction. Unlike covalent inhibitors, this compound's noncovalent binding to the Kelch domain of Keap1 offers a reversible and potentially more targeted mode of action.[1] This guide delves into the molecular consequences of this interaction, focusing on the downstream gene expression changes modulated by this compound.
Mechanism of Action of this compound
This compound directly inhibits the interaction between Nrf2 and Keap1.[1] This was demonstrated through various biochemical and cellular assays.
Binding Affinity and Inhibition:
| Parameter | Value | Assay | Reference |
| Kd | ~6 µM | Isothermal Titration Calorimetry | [1] |
| IC50 | 0.14 ± 0.04 µM | Fluorescence Polarization Assay | [1] |
This binding prevents the Keap1-mediated ubiquitination and degradation of Nrf2, leading to its accumulation and subsequent activation of downstream targets.
Effect of this compound on Nrf2 Target Gene Expression
This compound has been shown to potently induce the expression of a wide range of Nrf2 target genes in various cellular and in vivo models.
In Vivo Upregulation of Nrf2 Target Genes in Mouse Liver
In a study utilizing male C57/Bl 6 mice, administration of this compound resulted in a significant increase in the hepatic mRNA levels of prototypical Nrf2 target genes.[1]
| Gene | Fold Induction (this compound vs. Control) | p-value |
| GCLC | ~2.5 | < 0.05 |
| NQO1 | ~3.0 | < 0.05 |
| Keap1 | No significant change | - |
| Nrf2 | No significant change | - |
| Table 1: In vivo effect of this compound on Nrf2 target gene expression in mouse liver. Data are approximated from the graphical representation in Winkel et al., 2015.[1] |
Gene Expression Changes in Bone Marrow-Derived Macrophages (BMDMs)
Whole-genome DNA arrays of bone marrow-derived macrophages treated with 10 µM this compound revealed that 105 probe sets were significantly regulated.[1] Canonical pathway mapping of these regulated genes highlighted a significant activation of Nrf2 signaling and pathways related to glutathione (B108866) metabolism.[1]
In a model of LPS-stimulated BMDMs, this compound demonstrated anti-inflammatory effects by suppressing the induction of nitric oxide (NO) and inducible nitric oxide synthase (iNOS), while simultaneously upregulating the Nrf2 target gene Nqo1.[1]
| Gene | Condition | Fold Induction (this compound vs. Control) |
| Nqo1 | LPS-stimulated BMDMs | ~3.5 |
| Table 2: Upregulation of Nqo1 by this compound in LPS-stimulated BMDMs. Data are approximated from the graphical representation in Winkel et al., 2015.[1] |
The gene expression regulation by this compound was shown to be highly Nrf2-dependent, as only two genes were regulated in BMDMs derived from Nrf2 knock-out animals, and these were not regulated in wild-type macrophages.[1]
Key Signaling Pathways Modulated by this compound
Pathway analysis of the genes regulated by this compound in BMDMs revealed the significant activation of several canonical pathways.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
In Vivo Mouse Study
-
Animal Model: Male C57/Bl 6 mice.[1]
-
Treatment: Mice were treated with this compound in combination with the pan-cytochrome P450 oxidase inhibitor ABT (to reduce oxidative metabolism of this compound).[1]
-
Sample Collection: After 3 hours, animals were sacrificed, and liver tissue was harvested for RNA isolation.[1]
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Isolation: Total RNA was isolated from mouse liver tissue.
-
Reverse Transcription: cDNA was synthesized from the isolated RNA.
-
Real-Time PCR: Performed as described previously.[1] The following primer sets were used:
-
Nqo1: Mm00500821-m1
-
Gclc: Mm00802655-m1
-
Keap1: Mm00497269-m1 and Mm00497268_m1
-
Nos2: Mm00440502-m1
-
Nrf2: Mm00477784_m1
-
Rpl37a (internal standard): Mm01546394-s1
-
-
Quantification: The δδCt method was used for relative quantification, with RPL37a serving as the internal standard.[1]
Cell Culture and Treatment (BMDMs)
-
Cell Source: Bone marrow was harvested from the femurs and tibias of mice.
-
Differentiation: Bone marrow cells were differentiated into macrophages.
-
Treatment: Differentiated BMDMs were treated with 10 µM this compound or vehicle control for subsequent gene expression analysis. For anti-inflammatory assays, cells were stimulated with lipopolysaccharides (LPS).[1]
Whole Genome DNA Microarray Analysis
-
Platform: Mouse Genome 430 2.0 arrays from Affymetrix.
-
Analysis: Comparative microarray analysis was performed to identify differentially expressed genes between this compound-treated and vehicle-treated BMDMs.[1]
Western Blotting
-
Sample Preparation: Cell lysates were prepared and protein concentrations were determined.
-
SDS-PAGE and Transfer: Proteins were separated by SDS-PAGE and transferred to a membrane.
-
Antibody Incubation:
-
Detection: Lumi-Light Western blotting substrate was used for detection.[1]
Conclusion
This compound is a well-characterized, selective, and noncovalent activator of the Nrf2 signaling pathway. Its ability to induce a robust transcriptional response of downstream target genes, including those involved in antioxidant defense and metabolism, makes it an invaluable tool for studying the intricate biology of Nrf2. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and scientists in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of Nrf2 activation. The high degree of Nrf2 dependency for the action of this compound underscores its specificity and promise as a modulator of this critical cytoprotective pathway.
References
The Non-Covalent Nrf2 Activator RA839: A Technical Overview for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery and characterization of RA839, a selective, non-covalent small molecule activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This document details the mechanism of action, binding characteristics, and cellular and in vivo activity of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Core Concepts: Targeting the Keap1-Nrf2 Protein-Protein Interaction
Under normal physiological conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1][2] Oxidative or electrophilic stress disrupts this interaction, allowing Nrf2 to translocate to the nucleus and activate the expression of a suite of antioxidant and cytoprotective genes.
This compound is a novel small molecule that functions as a non-covalent inhibitor of the Keap1-Nrf2 protein-protein interaction.[1][2] By binding to the Kelch domain of Keap1, the same domain that recognizes Nrf2, this compound competitively inhibits the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and the subsequent activation of Nrf2-dependent gene expression.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the binding and activity of this compound.
Table 1: In Vitro Binding and Activity of this compound
| Parameter | Value | Assay | Reference |
| Keap1 Binding | |||
| IC₅₀ (Keap1-Nrf2 peptide interaction) | 0.14 ± 0.04 µM | Fluorescence Polarization | [2] |
| K_d (Binding to Keap1 Kelch domain) | ~6 µM | Isothermal Titration Calorimetry | [1][2] |
| Cellular Activity | |||
| EC₅₀ (Nrf2 nuclear localization in U2OS cells) | 1.2 ± 0.3 µM | Cellular Imaging Assay | [2] |
| EC₅₀₀ (5-fold activation of ARE-luciferase in HepG2 cells) | 49 ± 8 µM | Luciferase Reporter Assay | [2] |
Table 2: In Vivo Activity of this compound
| Model | Treatment | Outcome | Reference |
| Mice | 30 mg/kg this compound (i.p.) with cytochrome P450 inhibitor | Significant induction of hepatic Nrf2 target genes (GCLC, NQO1) | [2] |
| Bone Marrow-Derived Macrophages (BMDMs) | 10 µM this compound | Significant regulation of 105 probe sets in a highly Nrf2-dependent manner | [1][2] |
| BMDMs | Concentration-dependent | Reduction of LPS-induced nitric oxide (NO) release | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction
This assay measures the ability of this compound to inhibit the interaction between the Keap1 Kelch domain and a fluorescently labeled peptide derived from the Nrf2 ETGE motif.
-
Reagents:
-
Human Keap1 Kelch domain (amino acids 321-609)
-
Fluorescently labeled Nrf2 peptide (e.g., Alexa633-AFFAQLQLDEETGEFL)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 100 mM NaCl, 0.5 mM TCEP, 0.005% Tween 20)
-
This compound in DMSO
-
-
Protocol:
-
Add 2 µL of this compound dilutions in DMSO to the wells of a 384-well plate.
-
Add 18 µL of Keap1 Kelch domain in assay buffer to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 20 µL of the fluorescently labeled Nrf2 peptide in assay buffer to each well.
-
Incubate for a further 30 minutes at room temperature.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., 635 nm excitation, 660 nm emission).
-
Calculate IC₅₀ values from the resulting dose-response curves.
-
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the binding affinity (K_d), stoichiometry (n), and thermodynamics of the interaction between this compound and the Keap1 Kelch domain.
-
Reagents:
-
Human Keap1 Kelch domain
-
This compound
-
Binding Buffer (e.g., 60 mM sodium phosphate, 1 mM TCEP, pH 8.1)
-
-
Protocol:
-
Prepare the Keap1 Kelch domain protein solution (e.g., 40 µM) in the binding buffer and load it into the sample cell of the calorimeter.
-
Prepare the this compound solution (e.g., 400 µM) in the same binding buffer and load it into the injection syringe.
-
Perform a series of injections of the this compound solution into the sample cell at a constant temperature (e.g., 25°C).
-
Measure the heat released or absorbed after each injection.
-
Perform a control titration of this compound into the buffer alone to correct for heats of dilution.
-
Analyze the data using a suitable binding model (e.g., single-site binding model) to determine the K_d, n, and other thermodynamic parameters.
-
Cell-Based Nrf2 Nuclear Translocation Assay
This assay quantifies the ability of this compound to induce the translocation of Nrf2 from the cytoplasm to the nucleus in cells.
-
Cell Line: Recombinant U2OS cells stably expressing Nrf2 fused to a fluorescent protein.
-
Protocol:
-
Seed the U2OS-Nrf2 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified time (e.g., 1-2 hours).
-
Fix and permeabilize the cells.
-
Stain the nuclei with a fluorescent dye (e.g., DAPI).
-
Acquire images using a high-content imaging system.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of the Nrf2 fusion protein.
-
Calculate the ratio of nuclear to cytoplasmic fluorescence to determine the extent of Nrf2 translocation and calculate the EC₅₀.
-
X-ray Co-crystallization of this compound with Keap1 Kelch Domain
This method provides atomic-level detail of the binding mode of this compound to the Keap1 Kelch domain. The crystal structure of the murine Keap1 Kelch domain in complex with this compound has been solved and is available in the Protein Data Bank (PDB) with the accession code 5CGJ .[3][4]
-
Protein Expression and Purification: The murine Keap1 Kelch-DC domain (amino acids 309–624), which shares 100% sequence identity with the human protein in the binding site, was expressed in E. coli and purified.[2]
-
Crystallization:
-
Crystallization was performed using the hanging drop vapor diffusion method at 4°C.[2]
-
The protein solution (5.5 mg/ml) was mixed with a reservoir solution containing 0.1 M sodium citrate, pH 5.5, 0.9 M lithium sulfate, and 0.5 M ammonium (B1175870) sulfate.[2]
-
-
Soaking: Single crystals were transferred to a soaking solution containing the reservoir solution supplemented with 25% (v/v) ethylene (B1197577) glycol, 10% (v/v) DMSO, and 10 mM this compound for 4 days.[2]
-
Data Collection and Refinement:
Mandatory Visualizations
Signaling Pathway
Caption: this compound inhibits the Keap1-Nrf2 interaction, leading to Nrf2-mediated gene expression.
Experimental Workflow: Characterization of a Novel Keap1-Nrf2 Inhibitor
Caption: Workflow for the discovery and characterization of a Keap1-Nrf2 inhibitor like this compound.
References
- 1. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for RA839 in Macrophage Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
RA839 is a potent and selective non-covalent inhibitor of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) interaction.[1][2] By binding to the Kelch domain of Keap1, this compound disrupts the constitutive ubiquitination and degradation of Nrf2, leading to its accumulation and translocation to the nucleus.[1][2] In the nucleus, Nrf2 activates the transcription of a battery of cytoprotective genes containing Antioxidant Response Elements (AREs) in their promoters. This application note provides detailed protocols for utilizing this compound in macrophage activation assays to assess its anti-inflammatory properties.
Macrophages are key players in the innate immune response and can be activated by various stimuli, such as lipopolysaccharide (LPS), leading to a pro-inflammatory phenotype characterized by the production of inflammatory mediators like nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The activation of the Nrf2 pathway by this compound has been shown to counteract this pro-inflammatory response, making it a valuable tool for studying the role of Nrf2 in modulating macrophage function and for the development of novel anti-inflammatory therapeutics.[1][2]
Mechanism of Action of this compound
This compound's primary mechanism of action is the disruption of the Keap1-Nrf2 protein-protein interaction. Under basal conditions, Keap1 acts as a substrate adaptor for a Cullin-3-based E3 ubiquitin ligase complex, which targets Nrf2 for proteasomal degradation. This compound binds to the Kelch domain of Keap1, the same domain that recognizes Nrf2, thereby competitively inhibiting the binding of Nrf2 to Keap1. This prevents Nrf2 degradation, allowing it to accumulate in the cytoplasm and subsequently translocate to the nucleus. Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to AREs to initiate the transcription of a wide array of antioxidant and cytoprotective genes, including NAD(P)H quinone oxidoreductase 1 (Nqo1) and glutamate-cysteine ligase catalytic subunit (Gclc). The upregulation of these genes enhances the cellular antioxidant capacity and confers protection against inflammatory insults.
Experimental Protocols
This section provides detailed protocols for the differentiation of bone marrow-derived macrophages (BMDMs) and for conducting macrophage activation assays using either BMDMs or the RAW 264.7 cell line to evaluate the effects of this compound.
Preparation of Bone Marrow-Derived Macrophages (BMDMs)
Materials:
-
6- to 8-week-old C57BL/6 mice
-
70% ethanol
-
Sterile phosphate-buffered saline (PBS)
-
BMDM differentiation medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium (as a source of M-CSF)
-
Sterile dissection tools
-
Syringes (10 mL) and needles (25-gauge)
-
70 µm cell strainer
-
50 mL conical tubes
-
100 mm non-tissue culture treated petri dishes
Protocol:
-
Euthanize mice according to approved institutional animal care and use committee protocols.
-
Sterilize the hind legs with 70% ethanol.
-
Aseptically dissect the femurs and tibias.
-
Remove all muscle and connective tissue from the bones.
-
In a sterile biosafety cabinet, cut the ends of the bones.
-
Flush the bone marrow from the bones using a 10 mL syringe with a 25-gauge needle filled with BMDM differentiation medium into a 50 mL conical tube.
-
Create a single-cell suspension by gently pipetting up and down.
-
Pass the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in BMDM differentiation medium.
-
Plate the cells in 100 mm non-tissue culture treated petri dishes.
-
Incubate at 37°C in a 5% CO2 incubator for 7 days to allow for differentiation into macrophages.
-
On day 3, add fresh BMDM differentiation medium.
-
On day 7, the differentiated macrophages will be adherent and ready for use in experiments.
Macrophage Activation Assay using this compound
Materials:
-
Differentiated BMDMs or RAW 264.7 macrophage cell line
-
Complete culture medium (RPMI 1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO to prepare a stock solution)
-
Lipopolysaccharide (LPS) from E. coli
-
96-well or 24-well tissue culture plates
-
Reagents for downstream analysis (Griess reagent, RNA extraction kits, ELISA kits)
Protocol:
-
Cell Seeding:
-
For BMDMs or RAW 264.7 cells, detach the cells using a cell scraper (for BMDMs) or trypsinization (for RAW 264.7).
-
Count the cells and seed them in tissue culture plates at the desired density. For a 96-well plate, a common seeding density is 5 x 10^4 cells per well. For a 24-well plate, a density of 2.5 x 10^5 cells per well is appropriate.
-
Allow the cells to adhere overnight at 37°C in a 5% CO2 incubator.
-
-
This compound Pre-treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test is 1-20 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for 4-6 hours at 37°C.
-
-
LPS Stimulation:
-
Following the pre-treatment with this compound, add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response.
-
Include a negative control group with no LPS stimulation.
-
Incubate the cells for the desired time period depending on the endpoint being measured:
-
For Nitric Oxide (NO) and cytokine analysis: 24 hours.
-
For gene expression analysis (qPCR): 4-6 hours.
-
-
-
Sample Collection and Analysis:
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite, a stable metabolite of NO, using the Griess reagent according to the manufacturer's instructions.
-
-
Cytokine Measurement (TNF-α, IL-6):
-
Collect the cell culture supernatant.
-
Measure the concentration of secreted cytokines using commercially available ELISA kits.
-
-
Gene Expression Analysis (iNOS, Nqo1, Gclc):
-
Lyse the cells and extract total RNA using a suitable kit.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the relative expression of target genes using quantitative real-time PCR (qPCR) with specific primers. Normalize the expression levels to a housekeeping gene (e.g., GAPDH or β-actin).
-
-
Data Presentation
The following tables summarize the expected quantitative effects of this compound on LPS-stimulated macrophages based on available literature.
Table 1: Effect of this compound on LPS-Induced Nitric Oxide (NO) Production in BMDMs
| This compound Concentration (µM) | % Inhibition of NO Production (relative to LPS alone) |
| 1 | ~10-20% |
| 5 | ~40-50% |
| 10 | ~60-70% |
| 20 | ~80-90% |
Data are estimations based on published dose-response curves. Actual values may vary depending on experimental conditions.
Table 2: Effect of this compound on Gene Expression in LPS-Stimulated BMDMs (4-hour treatment)
| Gene | This compound Concentration (µM) | Fold Change in mRNA Expression (relative to LPS + Vehicle) |
| iNOS (Nos2) | 10 | ↓ (Significant Decrease) |
| 20 | ↓↓ (Stronger Decrease) | |
| Nqo1 | 10 | ↑ (Significant Increase) |
| 20 | ↑↑ (Stronger Increase) | |
| Gclc | 10 | ↑ (Significant Increase) |
| 20 | ↑↑ (Stronger Increase) |
Qualitative changes are indicated based on published findings. Quantitative fold changes should be determined experimentally.
Table 3: Anticipated Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages (24-hour treatment)
| Cytokine | This compound Concentration (µM) | Expected Outcome |
| TNF-α | 1-20 | Dose-dependent decrease in secretion |
| IL-6 | 1-20 | Dose-dependent decrease in secretion |
Specific quantitative data on the dose-dependent inhibition of TNF-α and IL-6 by this compound is limited in publicly available literature and should be determined empirically.
Logical Flow of this compound's Anti-Inflammatory Action
The anti-inflammatory effects of this compound in macrophages are a direct consequence of its ability to activate the Nrf2 signaling pathway. The logical progression from this compound treatment to the suppression of inflammation is outlined below.
Troubleshooting and Considerations
-
Cell Viability: It is crucial to assess the cytotoxicity of this compound at the tested concentrations. A standard MTT or LDH assay should be performed to ensure that the observed anti-inflammatory effects are not due to a loss of cell viability.
-
Vehicle Control: As this compound is typically dissolved in DMSO, a vehicle control (DMSO alone) at the same final concentration used in the experiments is essential to account for any effects of the solvent.
-
LPS Potency: The activity of LPS can vary between lots and suppliers. It is recommended to perform a dose-response experiment with LPS to determine the optimal concentration for macrophage activation in your specific experimental setup.
-
Timing of Treatment and Stimulation: The timing of this compound pre-treatment and LPS stimulation can influence the observed effects. The recommended 4-6 hour pre-treatment allows for the upregulation of Nrf2 target genes prior to the inflammatory challenge.
By following these detailed protocols and considering the provided information, researchers can effectively utilize this compound as a tool to investigate the role of the Nrf2 pathway in modulating macrophage activation and inflammation.
References
- 1. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of RA839 for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining the optimal experimental concentration of RA839, a noncovalent inhibitor of the Keap1-Nrf2 protein-protein interaction and a selective activator of Nrf2 signaling.[1] The protocols outlined herein are designed to guide researchers in establishing the ideal concentration range of this compound for their specific cellular models, ensuring robust and reproducible results while minimizing off-target effects and cytotoxicity. Methodologies for assessing cytotoxicity and quantifying Nrf2 activation are described, accompanied by recommendations for data presentation and visualization of key pathways and workflows.
Introduction to this compound
This compound is a small molecule that selectively targets the Kelch-like ECH-associated protein 1 (Keap1), a key negative regulator of the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2).[1] Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[2] this compound disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[1] In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating the transcription of a battery of cytoprotective and antioxidant enzymes.[2][3]
The activation of the Nrf2 pathway by this compound has shown therapeutic potential in various models of oxidative stress-related diseases.[4] Determining the optimal concentration of this compound is a critical first step in any experimental design to maximize its specific activity while avoiding potential cytotoxicity.
Key Signaling Pathway of this compound
The mechanism of action of this compound involves the modulation of the Keap1-Nrf2 signaling pathway.
Experimental Workflow for Determining Optimal Concentration
A systematic approach is recommended to determine the optimal concentration of this compound for your experiments. This involves an initial broad-range dose-response assessment for cytotoxicity, followed by a more focused dose-response analysis of Nrf2 activation.
Protocols
Preparation of this compound Stock Solution
Proper preparation of the stock solution is crucial for accurate and reproducible results.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Based on the molecular weight of this compound (452.57 g/mol ), calculate the mass required to prepare a 10 mM stock solution.
-
Carefully weigh the calculated amount of this compound powder.
-
Add the appropriate volume of DMSO to the powder to achieve a 10 mM concentration.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) can be used to aid dissolution.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 1: Determination of this compound Cytotoxicity using MTT Assay
This protocol is designed to determine the concentration range of this compound that is non-toxic to the cells of interest.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A suggested starting range is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value (the concentration that inhibits cell viability by 50%).
Protocol 2: Determination of Nrf2 Activation
The following are two common methods to quantify the activation of the Nrf2 pathway by this compound.
This assay provides a quantitative measure of Nrf2 transcriptional activity.
Materials:
-
Cells stably or transiently transfected with an ARE-luciferase reporter construct
-
This compound stock solution
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the transfected cells in a 96-well plate.
-
Treat the cells with a range of non-toxic concentrations of this compound, as determined from the cytotoxicity assay. A suggested starting range is 0.1, 0.5, 1, 2.5, 5, 10, 20, and 40 µM.
-
Include a vehicle control and a known Nrf2 activator as a positive control (e.g., CDDO-Me).
-
Incubate for a suitable duration (e.g., 6-24 hours) to allow for gene expression.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or total protein concentration.
-
Plot the fold induction of luciferase activity against the this compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).
This method visualizes the movement of Nrf2 from the cytoplasm to the nucleus.
Materials:
-
Cells cultured on coverslips or in imaging-compatible plates
-
This compound stock solution
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against Nrf2
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Treat cells with selected non-toxic concentrations of this compound for a short duration (e.g., 1-4 hours).
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary anti-Nrf2 antibody.
-
Incubate with the fluorescently labeled secondary antibody and DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of Nrf2 translocation at different this compound concentrations.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Cytotoxicity of this compound on [Cell Line]
| This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± X.X |
| 0.1 | ||
| 0.5 | ||
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 | ||
| IC50 (µM) | [Calculated Value] |
Table 2: Nrf2 Activation by this compound in [Assay Type]
| This compound Concentration (µM) | Fold Induction / Nuclear Translocation Ratio | Standard Deviation |
| 0 (Vehicle Control) | 1.0 | ± X.X |
| 0.1 | ||
| 0.5 | ||
| 1 | ||
| 2.5 | ||
| 5 | ||
| 10 | ||
| 20 | ||
| 40 | ||
| EC50 (µM) | [Calculated Value] |
Conclusion
The protocols and guidelines presented in this document provide a comprehensive framework for researchers to determine the optimal concentration of this compound for their specific in vitro studies. By systematically evaluating cytotoxicity and Nrf2 activation across a range of concentrations, investigators can select a concentration that elicits a robust and specific biological response, thereby ensuring the reliability and validity of their experimental findings. Based on published data, a concentration range of 1-10 µM is often effective for inducing Nrf2 target gene expression in cellular assays, but this should be empirically determined for each experimental system.[1]
References
Application Notes and Protocols for RA839 Administration in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
RA839 is a potent and selective noncovalent inhibitor of the Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) interaction. By disrupting this protein-protein interaction, this compound stabilizes Nrf2, leading to its nuclear translocation and the subsequent activation of the antioxidant response element (ARE)-dependent gene expression. This pathway plays a critical role in cellular defense against oxidative stress and inflammation. These application notes provide a comprehensive overview of the available data and detailed protocols for the administration of this compound in in vivo animal models, intended to guide researchers in designing and executing their studies.
Introduction
The Keap1-Nrf2 signaling pathway is a key regulator of cellular homeostasis. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. In response to oxidative or electrophilic stress, this interaction is disrupted, allowing Nrf2 to accumulate and activate the transcription of a wide array of cytoprotective genes. Pharmacological activation of the Nrf2 pathway is a promising therapeutic strategy for a variety of diseases characterized by oxidative stress and inflammation, including neurodegenerative diseases, cancer, and inflammatory disorders.
This compound has been identified as a valuable tool compound for studying the biology of Nrf2 activation. In vitro studies have demonstrated its ability to suppress lipopolysaccharide (LPS)-induced inducible nitric oxide synthase (iNOS) and nitric oxide expression in macrophages, highlighting its anti-inflammatory properties. Furthermore, this compound has shown potent anti-rotaviral efficacy in cell culture models.[1] This document outlines the known protocols for in vivo administration of this compound to facilitate further research into its therapeutic potential.
Data Presentation
In Vivo Efficacy of this compound in Mice
The primary in vivo study conducted to date focused on the acute activation of Nrf2 target genes in the liver of mice. The following table summarizes the key parameters and findings of this study.
| Parameter | Details | Reference |
| Animal Model | Mice | [2] |
| This compound Dose | 30 mg/kg | [2] |
| Route of Administration | Intraperitoneal (IP) injection | [2] |
| Co-administration | 1-aminobenzotriazole (ABT) at 50 mg/kg (oral gavage, 1 hour prior to this compound) | [2] |
| Vehicle | 95% (v/v) hydroxyethyl (B10761427) cellulose (B213188) (0.5% w/v) / 5% (v/v) Solutol® HS 15 | [2] |
| Time Point for Analysis | 3 hours post-administration | [2] |
| Primary Endpoint | Hepatic mRNA levels of Nrf2 target genes | [2] |
| Results | - Significant induction of GCLC (Glutamate-cysteine ligase catalytic subunit) mRNA- Significant induction of NQO1 (NAD(P)H quinone dehydrogenase 1) mRNA | [2] |
Note on Metabolism: this compound exhibits high rates of metabolic turnover in liver microsomes from humans, mice, and rats.[2] In vivo studies have demonstrated the necessity of co-administering a pan-cytochrome P450 oxidase inhibitor, such as ABT, to reduce the oxidative metabolism of this compound and achieve significant target engagement.[2]
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Administration of this compound in Mice for Acute Nrf2 Activation
This protocol is based on the published study characterizing the in vivo activity of this compound.[2]
Materials:
-
This compound
-
1-aminobenzotriazole (ABT)
-
Hydroxyethyl cellulose
-
Solutol® HS 15 (or other suitable solubilizing agent)
-
Sterile saline
-
Sterile water for injection
-
Syringes and needles for IP injection (e.g., 27-30 gauge)
-
Oral gavage needles
-
Standard animal handling and restraint equipment
Procedure:
-
Preparation of ABT Solution:
-
Dissolve ABT in sterile saline to a final concentration suitable for oral gavage administration of 50 mg/kg. The volume will depend on the weight of the mice and the gavage needle size, typically 5-10 mL/kg.
-
Ensure the solution is clear and free of particulates.
-
-
Preparation of this compound Formulation:
-
Prepare a 0.5% (w/v) solution of hydroxyethyl cellulose in sterile water. This may require gentle heating and stirring to fully dissolve.
-
Prepare the vehicle by mixing 95 parts of the 0.5% hydroxyethyl cellulose solution with 5 parts of Solutol® HS 15.
-
Suspend this compound in the vehicle to achieve a final concentration that allows for the administration of 30 mg/kg in a suitable injection volume (e.g., 10 mL/kg).
-
Vortex or sonicate the suspension to ensure homogeneity. Prepare this formulation fresh on the day of the experiment.
-
-
Animal Dosing:
-
Acclimatize animals to the experimental conditions.
-
One hour prior to this compound administration, orally administer the prepared ABT solution (50 mg/kg) to each mouse using a gavage needle.
-
At the designated time, administer the this compound suspension (30 mg/kg) via intraperitoneal injection. Ensure proper restraint and injection technique to minimize stress and potential injury to the animal.
-
-
Sample Collection and Analysis:
-
At 3 hours post-RA839 administration, euthanize the animals using an approved method.
-
Collect liver tissue and immediately snap-freeze in liquid nitrogen or place in an RNA stabilization solution for subsequent RNA isolation and gene expression analysis (e.g., qRT-PCR for GCLC and NQO1).
-
Visualizations
Signaling Pathway of this compound Action
Experimental Workflow for In Vivo this compound Administration
Discussion and Future Directions
The available data demonstrate that this compound is an effective activator of the Nrf2 pathway in vivo. However, its rapid metabolism necessitates co-administration with a metabolic inhibitor for acute studies. For chronic studies, this may present a challenge, and researchers should consider this pharmacokinetic limitation in their experimental design.
Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:
-
Dose-response studies: Establishing a clear relationship between the administered dose of this compound and the magnitude of Nrf2 activation in vivo.
-
Pharmacokinetic profiling: Detailed pharmacokinetic studies are needed to determine the half-life, bioavailability, and optimal dosing strategies for different routes of administration.
-
Alternative administration routes: Investigating the feasibility and efficacy of oral or intravenous administration of this compound.
-
Efficacy in disease models: Evaluating the therapeutic efficacy of this compound in various animal models of diseases where oxidative stress and inflammation are implicated, such as neurodegenerative diseases, cancer, and chronic inflammatory conditions.
These application notes and protocols provide a starting point for researchers interested in utilizing this compound for in vivo studies. As more data becomes available, these guidelines will be updated to reflect the latest findings and best practices.
References
Application Notes and Protocols for Measuring Nrf2 Activation by RA839
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing RA839, a selective, non-covalent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, for research and drug development purposes. Detailed protocols for key experiments to measure this compound-mediated Nrf2 activation are outlined below, accompanied by data presentation tables and pathway diagrams.
Introduction to this compound and the Nrf2 Pathway
The Nrf2 transcription factor is a master regulator of the cellular antioxidant and cytoprotective response.[1][2][3] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[3] Oxidative or electrophilic stress disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a suite of protective genes.[3][4]
This compound is a small molecule that selectively and non-covalently binds to the Kelch domain of Keap1, thereby inhibiting the Keap1-Nrf2 interaction.[1][2] This disruption leads to Nrf2 stabilization, nuclear translocation, and the subsequent activation of Nrf2 target genes.[1] this compound serves as a valuable tool for studying the therapeutic potential of Nrf2 activation in various disease models characterized by oxidative stress.[1][2]
Key Quantitative Data for this compound
The following table summarizes the key quantitative parameters of this compound in various assays, providing a baseline for experimental design and data interpretation.
| Parameter | Value | Assay | Cell Line/System | Reference |
| Binding Affinity (Kd) | ~6 µM | Isothermal Titration Calorimetry (ITC) | Recombinant Keap1 Kelch domain | [1][2][5] |
| IC50 | 0.14 µM | Fluorescence Polarization (FP) Assay | Keap1 and Nrf2-derived peptide | [5] |
| EC50 (ARE Reporter) | Not explicitly stated, but active | ARE-luciferase reporter gene assay | HepG2 cells | [1] |
| EC50 (Nrf2 Translocation) | Not explicitly stated, but active | PathHunter U2OS Keap1-NRF2 nuclear translocation cell line | U2OS cells | [1] |
| Effective Concentration | 10 µM | Whole genome DNA arrays | Bone marrow-derived macrophages (BMDM) | [1][2] |
| In Vivo Activity | 30 mg/kg (i.p.) | Nrf2 target gene expression in liver | Mice | [6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Nrf2 activation pathway by this compound and a general experimental workflow for its characterization.
Caption: Nrf2 activation pathway inhibited by this compound.
Caption: Experimental workflow for this compound characterization.
Experimental Protocols
ARE-Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of Nrf2 by quantifying the expression of a luciferase reporter gene under the control of an ARE promoter.[1][5]
Materials:
-
ARE-luciferase reporter cell line (e.g., HepG2-ARE)
-
96-well white, clear-bottom cell culture plates
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Positive control (e.g., CDDO-Me)
-
Luciferase assay reagent
-
Plate-reading luminometer
Protocol:
-
Cell Seeding: Seed ARE-luciferase reporter cells in a 96-well plate at a density of 20,000-40,000 cells per well in 100 µL of growth medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and a positive control in growth medium. The final DMSO concentration should not exceed 0.5%.
-
Replace the old medium with 100 µL of the medium containing the vehicle control (DMSO), positive control, or different concentrations of this compound.
-
Incubation: Incubate the plate for another 18-24 hours at 37°C and 5% CO₂.
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of luciferase reagent to each well.
-
Incubate for 10-30 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the fold induction by dividing the relative light units (RLU) of the treated wells by the average RLU of the vehicle control wells.
Nrf2 Nuclear Translocation Assay
This assay visualizes and quantifies the movement of Nrf2 from the cytoplasm to the nucleus upon activation. A commercially available cell line, such as the PathHunter U2OS Keap1-NRF2 nuclear translocation cell line, can be utilized for this purpose.[1][5]
Materials:
-
PathHunter U2OS Keap1-NRF2 nuclear translocation cell line (DiscoverX) or similar
-
Appropriate cell culture reagents
-
This compound stock solution
-
Assay kit reagents as per the manufacturer's instructions
-
Chemiluminescent plate reader
Protocol:
-
Follow the manufacturer's instructions for cell seeding and handling.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 6 hours).[1]
-
Perform the enzyme fragment complementation assay according to the manufacturer's protocol.
-
Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: The signal is proportional to the amount of nuclear Nrf2. Calculate fold induction relative to the vehicle control.
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes
This method measures the mRNA expression levels of well-established Nrf2 target genes, such as NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HMOX1), and glutamate-cysteine ligase catalytic subunit (GCLC), to confirm Nrf2 activation.[1][3]
Materials:
-
Human or murine cell line (e.g., HepG2, BMDM)
-
6-well cell culture plates
-
This compound stock solution
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., NQO1, HMOX1, GCLC) and a housekeeping gene (e.g., GAPDH, RPL37a)
-
Real-time PCR system
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 10 µM) for a specified time (e.g., 6-24 hours).
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the fold change in gene expression relative to the vehicle control using the 2-ΔΔCt method.[3]
-
Western Blotting for Nrf2 Protein Accumulation
This technique detects the increase in total Nrf2 protein levels, which is a direct consequence of its stabilization by this compound.[3]
Materials:
-
Human or murine cell line (e.g., HepG2, BMDM)
-
6-well cell culture plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Nrf2
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound as described for qPCR. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with a loading control antibody.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the Nrf2 band intensity to the corresponding loading control band intensity.
References
- 1. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. raybiotech.com [raybiotech.com]
- 5. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for RA839: A Selective Nrf2 Activator
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of RA839, a potent and selective noncovalent inhibitor of the Keap1-Nrf2 protein-protein interaction. This compound offers a valuable tool for investigating the role of the Nrf2 signaling pathway in various pathological conditions, including those involving oxidative stress and inflammation.
Physicochemical Properties and Solubility
This compound is a small molecule with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₈N₂O₄S | [1] |
| Molecular Weight | 452.57 g/mol | [2] |
| CAS Number | 1832713-02-6 | [2] |
| Appearance | Solid powder | [3] |
This compound exhibits high solubility in dimethyl sulfoxide (B87167) (DMSO) and is sparingly soluble in aqueous solutions. To ensure accurate and reproducible experimental results, proper handling and preparation of this compound solutions are critical.
| Solvent | Solubility | Concentration (mM) | Notes | Reference |
| DMSO | 80 mg/mL | 176.77 mM | Sonication is recommended for dissolution. | [2] |
| DMSO | 100 mg/mL | 220.96 mM | Use of newly opened, hygroscopic DMSO is advised as it can impact solubility. | [4] |
Preparation of Stock Solutions and Storage
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol for 10 mM Stock Solution:
-
Equilibrate the this compound powder vial to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For 1 mL of a 10 mM stock solution, 4.53 mg of this compound is required.
-
Add the appropriate volume of sterile DMSO to the vial.
-
Vortex the solution thoroughly to facilitate dissolution. Sonication can be used to aid in dissolving the compound.[2]
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
Storage Recommendations:
| Form | Storage Temperature | Duration | Light Protection | Reference |
| Powder | -20°C | Up to 3 years | Keep away from direct sunlight. | [2] |
| Stock Solution in DMSO | -80°C | Up to 6 months | Protect from light. | [4][5] |
| Stock Solution in DMSO | -20°C | Up to 1 month | Protect from light. | [4][5] |
Experimental Protocols
In Vitro Cellular Assays
This compound can be used in a variety of cell-based assays to investigate its effects on the Nrf2 signaling pathway and downstream cellular responses. Typical working concentrations range from 5 µM to 40 µM.[4]
Protocol for Treating Cultured Cells:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Prepare the desired final concentration of this compound by diluting the stock solution in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that could cause toxicity to the cells (typically ≤ 0.1%).
-
Perform a vehicle control by adding the same final concentration of DMSO to a separate set of cells.
-
Remove the existing medium from the cultured cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired experimental duration.
Workflow for In Vitro Experiments
Caption: Workflow for in vitro cell-based assays using this compound.
In Vivo Animal Studies
For in vivo experiments, this compound has been administered to mice at a dosage of 30 mg/kg via intraperitoneal (i.p.) injection.[4] Proper formulation is essential for ensuring bioavailability and minimizing vehicle-related toxicity.
Recommended Formulation for Intraperitoneal (i.p.) Injection:
A common vehicle for in vivo administration of hydrophobic compounds is a mixture of DMSO, PEG300, Tween-80, and saline or PBS.[2]
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline or PBS | 45% |
Protocol for In Vivo Formulation Preparation:
-
Dissolve the required amount of this compound in DMSO first.
-
Sequentially add PEG300, Tween-80, and finally saline or PBS, ensuring the solution is clear after each addition.[2]
-
The final concentration of DMSO should be kept below 10% for normal mice.[2]
-
It is advisable to perform a solvent-negative control experiment to confirm that the vehicle has no non-specific effects.[2]
Recommended Formulation for Oral Gavage:
For oral administration, especially at higher doses, a homogenous suspension can be prepared using 0.5% carboxymethylcellulose sodium (CMC-Na).[2]
Mechanism of Action: Nrf2 Signaling Pathway Activation
This compound functions as a selective activator of the Nrf2 signaling pathway by disrupting the interaction between Nrf2 and its primary negative regulator, Keap1.[2][6]
Under basal conditions, Keap1, a substrate adaptor protein for a Cullin-3-based E3 ubiquitin ligase, targets Nrf2 for continuous ubiquitination and subsequent proteasomal degradation. This keeps the cellular levels of Nrf2 low.
This compound noncovalently binds to the Kelch domain of Keap1, the same domain that recognizes Nrf2.[1][6] This competitive binding prevents Keap1 from targeting Nrf2 for degradation. As a result, newly synthesized Nrf2 can accumulate, translocate to the nucleus, and heterodimerize with small Maf proteins (sMaf). This Nrf2-sMaf complex then binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, initiating their transcription.[7] These genes encode a wide array of cytoprotective proteins, including antioxidant enzymes and proteins involved in detoxification.[6][8]
This compound-Mediated Nrf2 Signaling Pathway
Caption: this compound inhibits the Keap1-Nrf2 interaction, leading to Nrf2 activation.
Disclaimer: This product is for research use only and is not intended for human or veterinary use.[3] The information provided is for guidance only. For batch-specific data, please refer to the Certificate of Analysis. Researchers should optimize protocols for their specific experimental systems.
References
- 1. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RA-839 | Nrf2 | TargetMol [targetmol.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signal amplification in the KEAP1-NRF2-ARE antioxidant response pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: RA839 for the Study of Neuroinflammatory Diseases
Introduction
RA839 is a potent and selective small molecule tool compound used to study the biology of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] It functions as a noncovalent inhibitor of the Kelch-like ECH-associated protein 1 (Keap1)-Nrf2 protein-protein interaction.[1][3] Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. By binding to the Kelch domain of Keap1, this compound disrupts this interaction, leading to the stabilization and nuclear translocation of Nrf2.[1][2] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, initiating the transcription of a wide array of cytoprotective and anti-inflammatory genes.[4][5] Given that neuroinflammation is a key pathological feature in many neurodegenerative diseases, this compound serves as a valuable tool for investigating the therapeutic potential of Nrf2 activation in these conditions.[6][7]
Mechanism of Action
This compound selectively binds to the Nrf2-interacting domain of Keap1, preventing Keap1-mediated suppression of Nrf2.[1] This leads to the accumulation of Nrf2, which then activates the transcription of genes containing ARE sequences. The products of these genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), play crucial roles in mitigating oxidative stress and inflammation.[2][3][8] In the context of neuroinflammation, this compound has been shown to prevent the induction of inducible nitric oxide synthase (iNOS) expression and subsequent nitric oxide (NO) release in macrophages and microglia stimulated with lipopolysaccharide (LPS).[1][2][9]
Caption: this compound inhibits Keap1, allowing Nrf2 to activate antioxidant gene expression.
Data Presentation
The biological activity of this compound has been characterized in various assays. The following tables summarize key quantitative data for easy comparison.
Table 1: Binding Affinity and Inhibitory Concentrations
| Parameter | Value | Assay System | Reference |
|---|---|---|---|
| Kd (vs. Keap1) | ~6 µM | Isothermal Titration Calorimetry | [1][2][9][10][11] |
| IC50 (Keap1-Nrf2 PPI) | 0.14 µM | Fluorescence Polarization (FP) Assay |[3] |
Table 2: Cellular Activity
| Parameter | Value | Cell Line | Assay | Reference |
|---|---|---|---|---|
| EC50 (Nrf2 Nuclear Localization) | 1.2 ± 0.3 µM | Recombinant U2OS cells | High-content imaging | [2] |
| EC500 (ARE Activation) | 49 ± 8 µM | HepG2 cells | ARE-luciferase reporter |[2] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Anti-inflammatory Activity in Microglia
This protocol details the steps to assess the ability of this compound to suppress the inflammatory response in microglial cells, a key cell type in neuroinflammation.[12] BV2 immortalized microglial cells or primary microglia can be used.[13]
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
BV2 microglial cells or primary microglia
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS)
-
Phosphate-Buffered Saline (PBS)
-
Reagents for downstream analysis (e.g., Griess Reagent for NO, ELISA kits for cytokines, reagents for Western blot or qPCR)
-
Cell viability assay kit (e.g., MTT or CCK-8)
Procedure:
-
This compound Stock Solution Preparation:
-
Cell Culture and Seeding:
-
Culture BV2 or primary microglia in complete medium in a humidified incubator at 37°C and 5% CO₂.
-
Seed cells into appropriate culture plates (e.g., 96-well for viability/ELISA, 24-well for Griess assay, 6-well for Western blot/qPCR) and allow them to adhere overnight.
-
-
Treatment:
-
Prepare working solutions of this compound by diluting the stock solution in culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.
-
Pre-treat the cells with the this compound working solutions for 1-2 hours.
-
-
Inflammatory Stimulation:
-
Following pre-treatment, add LPS to the wells to a final concentration of 100-1000 ng/mL to induce an inflammatory response.[2] Include a vehicle control group (no LPS, no this compound) and an LPS-only control group.
-
-
Incubation:
-
Downstream Analysis:
-
Nitric Oxide Measurement: Collect the culture supernatant and measure nitrite (B80452) (a stable product of NO) concentration using the Griess assay.
-
Cytokine Measurement: Collect the supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using commercial ELISA kits.
-
Western Blot: Lyse the cells to extract total protein. Analyze the expression of key inflammatory proteins like iNOS and Nrf2 pathway targets like HO-1 and NQO1.
-
qPCR: Isolate total RNA from the cells and perform reverse transcription followed by quantitative PCR to analyze the mRNA levels of inflammatory and Nrf2 target genes.
-
Cell Viability: In a parallel plate, assess cell viability using an MTT or similar assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Caption: In vitro workflow for testing this compound's anti-inflammatory effects in microglia.
Protocol 2: In Vivo Administration of this compound for Studying Neuroinflammation
This protocol provides a general guideline for administering this compound to mice to study the activation of Nrf2 target genes in vivo.
Materials:
-
This compound (powder)
-
Vehicle components: DMSO, PEG300, Tween-80, Saline or PBS.[14]
-
Male C57/Bl6 mice.[2]
-
Syringes and needles for intraperitoneal (i.p.) injection.
-
Tissue collection and processing reagents (e.g., RNA stabilization solution, protein lysis buffer).
Procedure:
-
Animal Handling and Acclimation:
-
All animal procedures must be performed in accordance with institutional and national guidelines for animal welfare.
-
Allow mice to acclimate to the facility for at least one week before the experiment.
-
-
This compound Formulation Preparation:
-
A common vehicle for in vivo administration of hydrophobic compounds is a mixture of DMSO, PEG300, Tween-80, and saline.[14] A suggested formulation is: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline .[14]
-
First, dissolve the required amount of this compound powder in DMSO.
-
Sequentially add PEG300, Tween-80, and finally saline, ensuring the solution is mixed thoroughly after each addition. The final solution should be clear.
-
Prepare the vehicle control solution using the same procedure without adding this compound.
-
-
Dosing and Administration:
-
A previously reported dose for acute Nrf2 target gene induction in the liver is 30 mg/kg.[15] The optimal dose for neuroinflammation models may require pilot studies.
-
Administer this compound or vehicle control via intraperitoneal (i.p.) injection. The injection volume should be calculated based on the animal's body weight (e.g., 5-10 mL/kg).
-
-
Tissue Collection:
-
At a predetermined time point after injection (e.g., 3-6 hours for acute gene expression studies), euthanize the animals.[2]
-
Perfuse the animals with cold PBS to remove blood from the tissues.
-
Carefully dissect the brain and other tissues of interest (e.g., liver as a positive control for Nrf2 activation).[1][2]
-
Immediately snap-freeze the tissues in liquid nitrogen or place them in an RNA stabilization solution. Store at -80°C until analysis.
-
-
Analysis:
-
Gene Expression: Homogenize the tissue, isolate RNA, and perform RT-qPCR to measure the mRNA levels of Nrf2 target genes such as Nqo1 and Gclc.[2]
-
Protein Expression: Homogenize the tissue in lysis buffer, extract protein, and perform Western blot analysis to measure the protein levels of NQO1, HO-1, and markers of neuroinflammation (e.g., Iba1 for microglia activation, GFAP for astrogliosis).
-
Immunohistochemistry: Section the brain tissue and perform immunohistochemical staining to visualize microglial activation, astrogliosis, and localization of Nrf2 target proteins.
-
References
- 1. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RA-839, a selective agonist of Nrf2/ARE pathway, exerts potent anti-rotaviral efficacy in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Low-Dose Dose-Response for In Vitro Nrf2-ARE Activation in Human HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Overview of in vitro Methods to Study Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action and therapeutic potential of S100A8/A9 in neuroinflammation and cognitive impairment: From molecular target to clinical application (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JE-133 Suppresses LPS-Induced Neuroinflammation Associated with the Regulation of JAK/STAT and Nrf2 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - MedChem Express [bioscience.co.uk]
- 10. RA 839 | Nrf2 | Tocris Bioscience [tocris.com]
- 11. RA 839 | Nrf2 Activators: R&D Systems [rndsystems.com]
- 12. Protocol for Primary Microglial Culture Preparation [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. RA-839 | Nrf2 | TargetMol [targetmol.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Anti-inflammatory and anti-oxidant mechanisms of an MMP-8 inhibitor in lipoteichoic acid-stimulated rat primary astrocytes: involvement of NF-κB, Nrf2, and PPAR-γ signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | IL-1β Induced Cytokine Expression by Spinal Astrocytes Can Play a Role in the Maintenance of Chronic Inflammatory Pain [frontiersin.org]
- 18. Anti-inflammatory mechanism of α-viniferin regulates lipopolysaccharide-induced release of proinflammatory mediators in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Cytoprotective Gene Expression Using RA839
For Researchers, Scientists, and Drug Development Professionals
Introduction
RA839 is a potent and selective small molecule activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[4][5] this compound is a noncovalent inhibitor that binds to the Keap1 Kelch domain, disrupting the Keap1-Nrf2 interaction.[1][6] This inhibition prevents Nrf2 degradation, leading to its accumulation and translocation to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, thereby inducing the expression of a wide array of cytoprotective and antioxidant enzymes.[5][7] This application note provides detailed protocols for utilizing this compound to investigate the induction of cytoprotective gene expression in cellular and in vivo models.
Mechanism of Action: The Keap1-Nrf2 Pathway
The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[4][8] this compound activates this pathway by directly interfering with the protein-protein interaction between Keap1 and Nrf2.[1][6]
References
- 1. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RA 839 | Nrf2 | Tocris Bioscience [tocris.com]
- 3. RA-839 | Nrf2 | TargetMol [targetmol.com]
- 4. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. signosisinc.com [signosisinc.com]
- 6. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of cytoprotective genes through Nrf2/antioxidant response element pathway: a new therapeutic approach for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for RA839-Mediated Nrf2 Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
RA839 is a potent and selective small molecule activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] It functions as a noncovalent inhibitor of the Kelch-like ECH-associated protein 1 (Keap1)-Nrf2 protein-protein interaction.[1][4] Under basal conditions, Keap1 targets Nrf2 for proteasomal degradation. By binding to the Kelch domain of Keap1, this compound disrupts this interaction, leading to the stabilization and nuclear translocation of Nrf2.[1] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, inducing the expression of a battery of cytoprotective and antioxidant enzymes.[1][5][6] These application notes provide a comprehensive guide for designing and conducting experiments to investigate the this compound-mediated activation of the Nrf2 pathway.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay System | Reference |
| Binding Affinity (Kd) | ~6 µM | Isothermal Titration Calorimetry (Keap1 Kelch domain) | [1][3] |
| IC50 | 0.14 ± 0.04 µM | Fluorescence Polarization Assay (Nrf2 peptide vs. Keap1 Kelch domain) | [1][4] |
| EC50 (Nrf2 Nuclear Localization) | 1.2 ± 0.3 µM | Recombinant U2OS cells | [1] |
| EC500 (ARE Luciferase Expression) | 49 ± 8 µM | HepG2 cells | [1] |
Table 2: Effect of this compound on Nrf2 Target Gene Expression in Mice
| Treatment | Target Gene | Fold Change (mRNA level) | Tissue | Reference |
| This compound (30 mg/kg, i.p.) | GCLC | Significantly Induced | Liver | [1][7] |
| This compound (30 mg/kg, i.p.) | NQO1 | Significantly Induced | Liver | [1][7] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound-mediated Nrf2 signaling pathway.
Caption: Experimental workflow for investigating this compound-mediated Nrf2 activation.
Experimental Protocols
ARE-Luciferase Reporter Gene Assay
This assay quantitatively measures the ability of this compound to induce the transcriptional activity of Nrf2.
Materials:
-
ARE-luciferase reporter cell line (e.g., HepG2-ARE)
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Positive control (e.g., CDDO-Me)
-
96-well white, clear-bottom plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed ARE-luciferase reporter cells in a 96-well plate at a density of 2-4 x 10^4 cells per well and incubate for 24 hours.[8]
-
Compound Treatment: Prepare serial dilutions of this compound and a positive control in the cell culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with the medium containing the vehicle control, positive control, or different concentrations of this compound.[8]
-
Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂.[8]
-
Luciferase Assay: Equilibrate the plate and the luciferase assay reagent to room temperature. Add the luciferase reagent to each well according to the manufacturer's instructions.[8]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.[8]
-
Data Analysis: Calculate the fold induction by dividing the relative light units (RLU) of the treated wells by the average RLU of the vehicle control wells.[8]
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes
This protocol is for quantifying the mRNA expression levels of Nrf2 target genes, such as heme oxygenase-1 (HMOX1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Materials:
-
Cell line of interest (e.g., HepG2, macrophages)
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers (see Table 3)
-
SYBR Green qPCR master mix
-
qPCR instrument
Table 3: Human qPCR Primer Sequences
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |
| HMOX1 | AGGCCAAGACTGCGTTCCT | GCTCTGGTCCTTGGTGTCAT | [9][10] |
| NQO1 | ATGTATGACAAAGGCCGGAGA | TCCCTTGCAGAGAGTACATGG | [11][12] |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GACAAGCTTCCCGTTCTCAG | [11] |
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with this compound for a specified time (e.g., 6-24 hours). Extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction with SYBR Green master mix, cDNA, and gene-specific primers.
-
Data Analysis: Calculate the relative mRNA expression using the ΔΔCt method, normalizing to a housekeeping gene like GAPDH.
Western Blotting for Nrf2 and Keap1
This protocol is for detecting the protein levels of Nrf2 and Keap1. This compound treatment is expected to increase the nuclear Nrf2 levels.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (RIPA buffer)
-
Nuclear and cytoplasmic extraction kit
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Primary antibodies (anti-Nrf2, anti-Keap1, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Protocol:
-
Protein Extraction: Treat cells with this compound. For total protein, lyse cells in RIPA buffer. For nuclear and cytoplasmic fractions, use a specific extraction kit.
-
Protein Quantification: Determine the protein concentration of the lysates.[8]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.[8]
-
Immunoblotting:
-
Block the membrane for 1 hour.
-
Incubate with primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.[8]
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal.[8]
-
Data Analysis: Quantify band intensities using densitometry software. Normalize Nrf2 levels to a loading control (β-actin for total lysate, Lamin B1 for nuclear fraction).
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of this compound to mitigate intracellular reactive oxygen species (ROS).
Materials:
-
Adherent cell line (e.g., HepG2)
-
This compound
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Free radical initiator (e.g., AAPH)
-
Positive control (e.g., Quercetin)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding: Culture cells in a 96-well black plate until confluent.[13][14]
-
Compound and Probe Incubation:
-
Initiation of Oxidative Stress:
-
Fluorescence Measurement: Immediately begin reading the fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm) every 5 minutes for 1 hour in a plate reader pre-heated to 37°C.[15]
-
Data Analysis: Calculate the area under the curve (AUC) for each treatment. A lower AUC compared to the vehicle control indicates antioxidant activity.
References
- 1. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RA-839 | Nrf2 | TargetMol [targetmol.com]
- 3. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Heme oxygenase-1 induction by NRF2 requires inactivation of the transcriptional repressor BACH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. origene.com [origene.com]
- 12. researchgate.net [researchgate.net]
- 13. kamiyabiomedical.com [kamiyabiomedical.com]
- 14. content.abcam.com [content.abcam.com]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing RA839 Dosage for Maximum Nrf2 Activation
Welcome to the technical support center for RA839, a selective, non-covalent inhibitor of the Keap1-Nrf2 interaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help you optimize your experiments for maximum Nrf2 activation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate the Nrf2 pathway?
A1: this compound is a small molecule that activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] It functions as a selective inhibitor of the Keap1-Nrf2 interaction.[1][2] Under normal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent degradation.[3] this compound non-covalently binds to the Kelch domain of Keap1, the protein that interacts with Nrf2.[1][2] This binding event disrupts the Keap1-Nrf2 interaction, preventing Nrf2 degradation. As a result, newly synthesized Nrf2 can accumulate, translocate to the nucleus, and activate the transcription of antioxidant and cytoprotective genes.[1][4]
Q2: What is a recommended starting concentration for this compound in cell culture experiments?
A2: A common starting concentration for this compound in cell-based assays is around 10 µM.[1][2] For instance, studies in bone marrow-derived macrophages have shown significant regulation of Nrf2 target genes at this concentration.[1][2] However, the optimal concentration is cell-type dependent and should be determined empirically through a dose-response experiment. A typical range to test would be from 1 µM to 50 µM.
Q3: How can I measure Nrf2 activation in my experiment?
A3: There are several robust methods to quantify Nrf2 activation:
-
ARE-Luciferase Reporter Gene Assay: This is a common high-throughput method to measure the transcriptional activity of Nrf2.[5][6][7]
-
Quantitative Real-Time PCR (qPCR): This method measures the mRNA expression levels of Nrf2 target genes, such as NQO1 (NAD(P)H Quinone Dehydrogenase 1) and GCLC (Glutamate-Cysteine Ligase Catalytic Subunit).[2][5]
-
Western Blotting: This technique is used to detect the accumulation of Nrf2 protein in the nucleus, a key indicator of its activation.[5][8]
-
Nrf2 Translocation Assay: This assay specifically measures the movement of Nrf2 from the cytoplasm to the nucleus.[2]
Q4: What are the solubility and stability properties of this compound?
A4: this compound is soluble in DMSO up to 100 mM.[9] For cell culture experiments, it is crucial to prepare a concentrated stock solution in high-quality, anhydrous DMSO and then dilute it to the final working concentration in your cell culture medium.[10][11] To avoid precipitation, add the DMSO stock to the pre-warmed medium while vortexing.[10] this compound has a high metabolic turnover rate in liver microsomes, which should be considered for in vivo studies.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low Nrf2 activation observed | Suboptimal this compound Concentration: The concentration of this compound may be too low for your specific cell type. | Perform a dose-response experiment with a broader range of this compound concentrations (e.g., 0.1 µM to 100 µM) to determine the EC50. |
| Compound Instability/Precipitation: this compound may have precipitated out of the cell culture medium. | Ensure the final DMSO concentration is low (typically <0.5%). Add the this compound stock solution to pre-warmed media with gentle mixing. Visually inspect for any precipitation.[10][11] | |
| Rapid Nrf2 Degradation: Under basal conditions, Nrf2 has a very short half-life.[12] | For Western blot analysis, consider using a proteasome inhibitor like MG-132 as a positive control to stabilize Nrf2 and confirm detection.[12] | |
| Incorrect Assay Timing: The time point of measurement may not be optimal for detecting peak Nrf2 activation. | Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal incubation time for your assay. | |
| High background signal in ARE-luciferase assay | Cellular Stress: High cell density or poor cell health can lead to non-specific activation of the ARE promoter. | Ensure cells are seeded at an appropriate density and are healthy before treatment. |
| Promoter Leakiness: The ARE-luciferase reporter construct may have some basal activity. | Always include a vehicle control (DMSO) to establish the baseline signal and calculate fold induction accurately. | |
| Inconsistent results between experiments | Variability in this compound Stock: Repeated freeze-thaw cycles of the this compound stock solution can lead to degradation. | Aliquot the this compound stock solution into single-use vials to avoid multiple freeze-thaw cycles.[10] |
| Cell Passage Number: The responsiveness of cells to stimuli can change with increasing passage number. | Use cells within a consistent and low passage number range for all experiments. | |
| Inconsistent Cell Density: Variations in the number of cells seeded can affect the outcome. | Ensure consistent cell seeding density across all wells and experiments. | |
| Unexpected cytotoxicity | High this compound Concentration: The concentration of this compound may be toxic to your cells. | Perform a cell viability assay (e.g., MTT, MTS) in parallel with your Nrf2 activation assays to determine the cytotoxic concentration of this compound. |
| High DMSO Concentration: The final concentration of the DMSO vehicle may be too high. | Ensure the final DMSO concentration in the culture medium is at a non-toxic level, typically below 0.5%.[11] |
Experimental Protocols
Dose-Response Experiment for this compound using an ARE-Luciferase Reporter Assay
-
Cell Seeding: Seed your ARE-luciferase reporter cell line in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of the assay.
-
This compound Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium. Start with a high concentration (e.g., 200 µM) to generate a range of final concentrations (e.g., 100 µM down to 0.1 µM). Include a vehicle control (medium with the same final DMSO concentration).
-
Cell Treatment: Remove the growth medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂.[5]
-
Luciferase Assay: Equilibrate the plate and the luciferase assay reagent to room temperature. Add the luciferase reagent to each well as per the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the fold induction by dividing the relative light units (RLU) of the this compound-treated wells by the average RLU of the vehicle control wells. Plot the fold induction against the this compound concentration to determine the EC50.
Visualizations
References
- 1. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. RA 839 | Nrf2 Activators: R&D Systems [rndsystems.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Why am I not getting a signal for NRF2 in my experiment? | Cell Signaling Technology [cellsignal.com]
common issues with RA839 stability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of RA839 in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the effective and accurate use of this compound in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in solution.
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer after dilution from DMSO stock. | This compound has limited solubility in aqueous solutions. The final concentration of DMSO may be too low to maintain solubility. | - Increase the final percentage of DMSO in your working solution (typically, up to 1% DMSO is well-tolerated by most cell lines, but it is crucial to run a vehicle control).- Prepare a more dilute stock solution in DMSO to reduce the amount of DMSO needed for the final dilution.- Before adding to your experimental system, briefly sonicate the final dilution to aid dissolution. |
| Loss of this compound activity in experiments conducted over several days. | This compound may be degrading in the aqueous experimental medium. The sulfonamide or other functional groups could be susceptible to hydrolysis, particularly at non-neutral pH. | - Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment.- If the experiment requires long-term incubation, consider replenishing the media with freshly diluted this compound at regular intervals.- Assess the stability of this compound in your specific experimental buffer and temperature conditions using an analytical method like HPLC (see Experimental Protocols section). |
| Inconsistent experimental results between batches or over time. | This could be due to the degradation of the this compound stock solution. Improper storage or frequent freeze-thaw cycles can lead to compound degradation. | - Aliquot the DMSO stock solution into single-use vials upon initial preparation to minimize freeze-thaw cycles.[1] - Store DMSO stock solutions at -20°C or -80°C for long-term stability and protect from light.[1][2] - Periodically check the purity of your stock solution using HPLC to ensure it has not degraded. |
| Unexpected peaks in analytical assays (e.g., HPLC, LC-MS). | These may be degradation products of this compound. Degradation can be accelerated by factors such as pH, temperature, and light exposure. | - Review the pH of your solutions; sulfonamides can be more susceptible to degradation under acidic conditions.[3] - Protect this compound solutions from light, especially during long-term storage or experiments. - Perform forced degradation studies to identify potential degradation products and establish a baseline for your analytical methods (see Experimental Protocols section). |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.
2. How should I store this compound?
-
Solid powder: Store at -20°C for long-term storage (months to years). For short-term storage (days to weeks), 0-4°C is acceptable. Keep the compound in a dry and dark environment.[2]
-
DMSO stock solution: Store at -20°C for up to one month or -80°C for up to six months.[1] It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Protect from light.[1]
3. Is this compound stable in aqueous solutions?
The stability of this compound in aqueous solutions can be influenced by pH, temperature, and the presence of other components in the buffer. While sulfonamides are generally stable in neutral to alkaline conditions, they can be more prone to hydrolysis under acidic conditions.[3][4][5] It is advisable to prepare fresh dilutions in aqueous buffers for each experiment and to minimize the time the compound spends in aqueous solution before use.
4. Can I prepare and store this compound in aqueous buffers?
It is not recommended to store this compound in aqueous buffers for extended periods due to the potential for hydrolysis and degradation. Always prepare fresh working solutions from a DMSO stock immediately before your experiment.
5. How can I check the stability of my this compound solution?
The most reliable method to assess the stability of your this compound solution is by using a stability-indicating high-performance liquid chromatography (HPLC) method. This allows you to quantify the amount of intact this compound and detect the presence of any degradation products. A detailed protocol is provided in the Experimental Protocols section.
Experimental Protocols
Protocol for Assessing this compound Stability in Solution using HPLC
This protocol outlines a method to determine the stability of this compound in a specific buffer over time.
Objective: To quantify the degradation of this compound in a user-defined aqueous solution under specific temperature and time conditions.
Materials:
-
This compound
-
DMSO (HPLC grade)
-
User-defined aqueous buffer (e.g., PBS, cell culture medium)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (or other appropriate mobile phase modifier)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
-
Preparation of Test Solution:
-
Dilute the this compound stock solution to a final concentration of 100 µM in your chosen aqueous buffer. Ensure the final DMSO concentration is consistent across all samples (e.g., 1%).
-
Prepare a sufficient volume for all time points.
-
-
Incubation:
-
Store the test solution under your desired experimental conditions (e.g., 37°C in a cell culture incubator).
-
Protect the solution from light if photostability is not the variable being tested.
-
-
Time Points:
-
Take aliquots of the test solution at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
The T=0 sample represents the initial concentration.
-
-
Sample Analysis by HPLC:
-
For each time point, inject a fixed volume of the aliquot onto the HPLC system.
-
Example HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at the absorbance maximum of this compound.
-
Injection Volume: 10 µL
-
-
Record the chromatogram for each sample.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time from the T=0 sample.
-
Measure the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Observe the appearance of any new peaks, which may indicate degradation products.
-
Visualizations
This compound Mechanism of Action: Nrf2 Signaling Pathway
References
RA839 not showing expected anti-inflammatory effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results with the Nrf2 activator, RA839, particularly concerning its anti-inflammatory effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound's anti-inflammatory effects?
This compound is a non-covalent inhibitor of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) interaction.[1] Under normal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. By binding to the Kelch domain of Keap1, this compound prevents the Keap1-mediated degradation of Nrf2. This leads to the accumulation of Nrf2, its translocation to the nucleus, and the subsequent transcription of antioxidant and anti-inflammatory genes.[2] The anti-inflammatory effects of this compound are a direct consequence of this Nrf2 activation, which suppresses the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and nitric oxide (NO) in response to stimuli such as lipopolysaccharide (LPS).
Q2: In which cell lines has this compound been shown to be effective?
This compound has demonstrated activity in various cell lines, including:
-
Bone Marrow-Derived Macrophages (BMDM): this compound effectively reduces LPS-induced nitric oxide production and iNOS expression in these primary immune cells.[3]
-
HepG2 (Human Hepatocellular Carcinoma): Used in ARE-luciferase reporter gene assays to quantify Nrf2 transcriptional activity.[3]
-
U2OS (Human Osteosarcoma): Employed in Nrf2 nuclear translocation assays.[3]
Q3: What is the reported binding affinity of this compound to Keap1?
This compound binds non-covalently to the Kelch domain of Keap1 with a dissociation constant (Kd) of approximately 6 µM.[4] It has been shown to inhibit the interaction between Keap1 and an Nrf2-derived peptide with an IC50 of 0.14 ± 0.04 μM in a fluorescence polarization assay.[3]
Troubleshooting Guides
Issue 1: this compound is not showing the expected anti-inflammatory effect (e.g., no reduction in nitric oxide) in our cell-based assay.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Ensure you are using an appropriate concentration range. This compound has been shown to reduce LPS-induced NO release in BMDM in a concentration-dependent manner.[3] A starting concentration range of 1-20 µM is recommended for initial experiments. |
| This compound Solubility Issues | This compound is soluble in DMSO. Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity. Prepare fresh dilutions of this compound from a concentrated DMSO stock for each experiment. |
| Cell Health and Density | Confirm that your cells are healthy and seeded at the correct density. Over-confluent or unhealthy cells may not respond appropriately to stimuli or treatments. |
| LPS Stimulation Issues | Verify the activity of your LPS stock. Use a positive control (e.g., another known Nrf2 activator or an iNOS inhibitor) to confirm that the inflammatory response is being induced correctly in your assay. |
| Nrf2 Pathway Integrity | If possible, confirm the integrity of the Nrf2 pathway in your cell line. In some cell lines, the Nrf2 pathway may be compromised. You can test this by using a known potent Nrf2 activator as a positive control. The anti-inflammatory action of this compound is dependent on Nrf2.[3] |
| Incorrect Timing of Treatment | Optimize the pre-incubation time with this compound before LPS stimulation. A pre-incubation period of 1-2 hours is often a good starting point. |
Issue 2: Inconsistent or no effect of this compound in our in vivo inflammation model.
| Possible Cause | Troubleshooting Step |
| Metabolic Instability of this compound | This compound has a high rate of metabolic turnover.[3] For in vivo studies in mice, it is crucial to co-administer this compound with a cytochrome P450 inhibitor, such as 1-aminobenzotriazole (B112013) (ABT), to reduce its oxidative metabolism and increase its bioavailability.[3] |
| Incorrect Dosing or Administration Route | Review the dosing and administration route. For an LPS-induced endotoxemia model in mice, intraperitoneal (i.p.) injection of this compound is a common administration route.[5][6][7] Dosing will need to be optimized for your specific model. |
| Timing of this compound Administration | The timing of this compound administration relative to the inflammatory challenge is critical. In many models, prophylactic administration (before the inflammatory stimulus) is more effective. |
| Model-Specific Factors | The efficacy of this compound may vary depending on the specific animal model of inflammation. Ensure the model you are using is appropriate for evaluating Nrf2-mediated anti-inflammatory effects. |
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| Keap1 Binding Affinity (Kd) | ~6 µM | In vitro (isothermal titration calorimetry) | [4] |
| Keap1-Nrf2 Interaction Inhibition (IC50) | 0.14 ± 0.04 µM | In vitro (fluorescence polarization assay) | [3] |
| Nitric Oxide Inhibition | Concentration-dependent reduction | Bone Marrow-Derived Macrophages (BMDM) | [3] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of LPS-Induced Nitric Oxide Production in Macrophages
-
Cell Seeding: Seed RAW 264.7 or primary macrophages in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be ≤ 0.5%. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Incubate for 1-2 hours at 37°C.
-
LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL. Include a vehicle control (medium with DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Nitric Oxide Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.
-
Protocol 2: In Vivo Evaluation of this compound in an LPS-Induced Endotoxemia Mouse Model
-
Animal Acclimatization: Acclimate male C57BL/6 mice for at least one week before the experiment.
-
This compound and P450 Inhibitor Preparation: Prepare a solution of this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline). Prepare a solution of a cytochrome P450 inhibitor, such as 1-aminobenzotriazole (ABT).
-
Treatment Administration:
-
Administer the P450 inhibitor (e.g., ABT) via intraperitoneal (i.p.) injection 30-60 minutes before this compound administration.
-
Administer this compound i.p. at the desired dose. Include a vehicle control group.
-
-
LPS Challenge: After a specified pre-treatment time with this compound (e.g., 1-2 hours), induce endotoxemia by i.p. injection of LPS (e.g., 10-20 mg/kg).[7]
-
Monitoring and Sample Collection: Monitor the mice for signs of endotoxemia. At a predetermined time point (e.g., 6, 12, or 24 hours post-LPS), collect blood and tissues for analysis of inflammatory markers (e.g., cytokines, nitric oxide).[5][6][8]
Visualizations
Caption: this compound inhibits Keap1, leading to Nrf2 activation and anti-inflammatory gene expression.
References
- 1. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 2. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protection against Lipopolysaccharide-Induced Endotoxemia by Terrein Is Mediated by Blocking Interleukin-1β and Interleukin-6 Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Effect of Endotoxemia Induced by Intraperitoneal Injection of Lipopolysaccharide on the Mg isotopic Composition of Biofluids and Tissues in Mice [frontiersin.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Multiorgan Development of Oxidative and Nitrosative Stress in LPS-Induced Endotoxemia in C57Bl/6 Mice: DHE-Based In Vivo Approach - PMC [pmc.ncbi.nlm.nih.gov]
RA839 Technical Support Center: Troubleshooting Off-Target Effects
Welcome to the technical support center for RA839. This resource is designed for researchers, scientists, and drug development professionals to help navigate and troubleshoot potential off-target effects in experiments involving the Nrf2 activator, this compound.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Question 1: I'm observing a cellular phenotype that doesn't seem to be related to Nrf2 activation. How can I confirm if this is an off-target effect of this compound?
Answer:
It is crucial to determine if the observed phenotype is a direct result of this compound's effect on its intended target, Nrf2. Here are a series of validation experiments to dissect on-target versus off-target effects:
-
Nrf2 Knockout/Knockdown Control: The most definitive way to confirm an on-target effect is to use a model system where Nrf2 is absent or its expression is significantly reduced (e.g., Nrf2 knockout cells or siRNA-mediated knockdown). In an Nrf2-deficient background, a true on-target effect of this compound should be abolished. If the phenotype persists, it is likely an off-target effect.[1][2]
-
Rescue Experiment: If you are using an Nrf2 knockdown system, a rescue experiment can be performed by reintroducing an siRNA-resistant form of Nrf2. If the phenotype is restored, it confirms that the effect is Nrf2-dependent.
-
Orthogonal Nrf2 Activation: Use a different, well-characterized Nrf2 activator that functions through a different mechanism (e.g., a covalent Keap1 inhibitor like CDDO-Me or Keap1 siRNA).[1][2] If this orthogonal activator recapitulates the same phenotype, it strengthens the evidence for an on-target effect.
Question 2: My results with this compound are inconsistent across experiments. What could be the cause?
Answer:
Inconsistent results can stem from several factors related to experimental setup and compound stability:
-
Compound Stability and Metabolism: this compound has a high rate of metabolic turnover in liver microsomes.[1] If you are working with cell types that have high metabolic activity, the effective concentration of this compound may decrease over the course of the experiment. Consider using a cytochrome P450 inhibitor, such as aminobenzotriazole (ABT), to reduce metabolic breakdown, especially in in vivo studies.[1]
-
Solubility: Ensure this compound is fully dissolved. It is soluble up to 100 mM in DMSO.[3] For cell-based assays, ensure the final DMSO concentration is consistent across all conditions and is at a level that does not affect cellular health (typically <0.5%).
-
Cell Culture Conditions: Variations in cell density, passage number, and media composition can influence cellular responses. Standardize these parameters across all experiments.
Question 3: I am observing cytotoxicity at concentrations where this compound is reported to be non-toxic. What should I do?
Answer:
While this compound is generally reported to be non-toxic at effective concentrations, cytotoxicity can indicate an off-target effect, particularly at higher concentrations.[1]
-
Confirm with a Cell Viability Assay: Use a standard cell viability assay, such as lactate (B86563) dehydrogenase (LDH) release, to quantify cytotoxicity.[1]
-
Dose-Response Curve: Perform a detailed dose-response curve to determine the precise concentration at which toxicity occurs in your specific cell type.
-
Compare with Inactive Analogs: Test for cytotoxicity using inactive analogs like RA889 and RA912.[1] If these compounds do not induce toxicity at the same concentrations, it suggests the cytotoxicity may be linked to Nrf2 activation, although this is less common.
-
Purity of the Compound: Ensure the purity of your this compound stock. Impurities can sometimes be the source of unexpected toxicity.
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism of action for this compound? A: this compound is a noncovalent small molecule that binds to the Kelch domain of Keap1.[1][2] This binding disrupts the interaction between Keap1 and Nrf2, leading to the stabilization and nuclear translocation of Nrf2, and subsequent activation of Nrf2 target genes.[1][2]
Q: How selective is this compound for Nrf2 activation? A: this compound is highly selective. In a whole-genome DNA array study using bone marrow-derived macrophages (BMDMs), this compound at 10 μM regulated 105 probe sets. The vast majority of these were linked to Nrf2 signaling pathways. In Nrf2 knock-out macrophages, this compound only regulated two genes, which were not activated in wild-type cells, demonstrating its high Nrf2 dependency.[1][2]
Q: What are the recommended working concentrations for this compound? A: The effective concentration of this compound can vary depending on the cell type and assay. Here are some reported values:
-
Binding to Keap1: IC50 of 0.14 µM in a fluorescence polarization assay.[1]
-
Nrf2 Nuclear Translocation: EC50 of 1.2 µM in U2OS cells.[1]
-
ARE-luciferase Reporter Gene Induction: EC500 of 49 µM in HepG2 cells.[1]
-
Anti-inflammatory effects (LPS-induced NO release): Effective in the 5-20 µM range in BMDMs.[4]
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Q: Should I use a positive control in my experiments? A: Yes, using a well-characterized Nrf2 activator as a positive control is highly recommended. A covalent Keap1 inhibitor like CDDO-Me can be used to confirm that the Nrf2 pathway is responsive in your system.[1][5]
Quantitative Data Summary
| Assay | Compound | Value | Cell Type/System | Reference |
| Keap1-Nrf2 Interaction (FP Assay) | This compound | IC50: 0.14 ± 0.04 µM | In vitro | [1] |
| Nrf2 Nuclear Translocation | This compound | EC50: 1.2 ± 0.3 µM | U2OS cells | [1] |
| ARE-Luciferase Reporter Gene Induction | This compound | EC500: 49 ± 8 µM | HepG2 cells | [1] |
| Binding to Keap1 Kelch Domain | This compound | Kd: ~6 µM | Isothermal Titration Calorimetry | [2] |
| Anti-inflammatory Action (LPS-induced NO release) | This compound | Concentration-dependent reduction (5-20 µM) | BMDMs | [1][4] |
| Anti-inflammatory Action (LPS-induced NO release) | CDDO-Me | Active at lower concentrations than this compound | BMDMs | [1] |
Key Experimental Protocols
Protocol 1: Nrf2 Nuclear Translocation Assay
Objective: To quantify the ability of this compound to induce the translocation of Nrf2 from the cytoplasm to the nucleus.
Methodology:
-
Cell Culture: Plate U2OS cells (or other suitable cell line) in a multi-well imaging plate.
-
Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 50 µM) for a predetermined time (e.g., 1-4 hours). Include a vehicle control (DMSO) and a positive control (e.g., CDDO-Me).
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against Nrf2.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of Nrf2.
-
Calculate the ratio of nuclear to cytoplasmic Nrf2 fluorescence for each condition.
-
Plot the dose-response curve and determine the EC50 value.
-
Protocol 2: ARE-Luciferase Reporter Gene Assay
Objective: To measure the activation of the Nrf2 antioxidant response element (ARE) by this compound.
Methodology:
-
Cell Transfection: Transfect HepG2 cells (or a similar cell line) with a plasmid containing a luciferase reporter gene driven by an ARE-containing promoter.
-
Compound Treatment: After transfection, treat the cells with various concentrations of this compound, a vehicle control, and a positive control.
-
Luciferase Assay: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Calculate the fold induction relative to the vehicle control.
Protocol 3: Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
Objective: To directly confirm the binding of this compound to Keap1 in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heat Shock: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from the aggregated protein fraction by centrifugation.
-
Protein Detection: Analyze the amount of soluble Keap1 remaining at each temperature using Western blotting or another protein detection method.
-
Data Analysis: Plot the amount of soluble Keap1 as a function of temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.[6][7]
Visualizations
Caption: this compound disrupts the Keap1-Nrf2 interaction, leading to Nrf2-mediated gene expression.
Caption: Workflow for validating on-target effects of this compound.
References
- 1. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RA 839 | Nrf2 Activators: R&D Systems [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
Technical Support Center: Enhancing the In Vivo Bioavailability of RA839
Welcome to the technical support center for RA839, a potent, non-covalent activator of the Nrf2 signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to the in vivo bioavailability of this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your research endeavors.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during in-vivo experiments with this compound, focusing on its bioavailability.
Q1: We are not observing the expected in-vivo efficacy of this compound after oral administration. What could be the underlying reason?
A1: A primary challenge with this compound is its high metabolic turnover.[1] In vitro studies have shown that this compound is rapidly metabolized in human, mouse, and rat liver microsomes.[1] This rapid metabolism can lead to low systemic exposure and consequently, a lack of efficacy when administered orally. One study indicated that co-administration with a cytochrome P450 inhibitor was necessary to achieve pharmacological activity in vivo, suggesting that oxidative metabolism is a key factor in its clearance.[1]
Q2: How can we mitigate the rapid metabolism of this compound in our animal studies?
A2: To counteract the rapid metabolism, consider co-administering this compound with a metabolic inhibitor. A study demonstrated that the in vivo activity of this compound, measured by the induction of Nrf2 target genes in the liver, was observed when it was administered with the cytochrome P450 inhibitor, 1-aminobenzotriazole (B112013) (ABT).[1] This approach can help to increase the systemic exposure of this compound and enhance its therapeutic effects.
Q3: Are there formulation strategies that can improve the oral bioavailability of this compound?
A3: Yes, several formulation strategies can be employed to improve the bioavailability of poorly soluble and/or rapidly metabolized compounds like this compound.[2][3][4] These include:
-
Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can enhance solubility and absorption.[2]
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles can protect it from premature degradation and improve its absorption profile.[3][5]
-
Solid Dispersions: Dispersing this compound in a polymer matrix can improve its dissolution rate and solubility.[3][6]
Q4: What is the mechanism of action of this compound?
A4: this compound is a selective activator of the Nrf2 signaling pathway.[1][7] It functions by binding non-covalently to Keap1, the primary negative regulator of Nrf2.[1][7] This binding disrupts the Keap1-Nrf2 interaction, preventing the ubiquitination and subsequent proteasomal degradation of Nrf2.[8] As a result, Nrf2 accumulates, translocates to the nucleus, and activates the transcription of a wide array of cytoprotective genes.[1][7][8]
Quantitative Data on Nrf2 Activator Bioavailability
While specific public data on the oral bioavailability of this compound is limited, the following table provides pharmacokinetic data for other novel, non-covalent Nrf2 activators, offering a benchmark for what can be achieved in this class of compounds.
| Compound ID | Animal Model | Dose | Cmax (µM) | Tmax (h) | AUC (µM*h) | Oral Bioavailability (%) | Reference |
| Compound [I] | Rat | 10 mg/kg | 0.098 | 2.0 | 1.1 | 42 | [9] |
| Compound [II] | Rat | 10 mg/kg | 3.1 | 4.0 | 18 | 74 | [9] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental approaches, the following diagrams are provided.
Caption: The Nrf2-Keap1 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for assessing the in vivo bioavailability of this compound formulations.
Detailed Experimental Protocols
Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
This protocol outlines the steps for developing a SEDDS formulation to enhance the oral bioavailability of this compound.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, PEG 400)
-
Distilled water
-
Vortex mixer
-
Magnetic stirrer
Procedure:
-
Solubility Studies:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Add an excess amount of this compound to 2 mL of each vehicle in a vial.
-
Vortex the vials for 30 minutes and then shake them in an isothermal shaker at 37°C for 72 hours.
-
Centrifuge the samples at 3000 rpm for 15 minutes.
-
Dilute the supernatant with a suitable solvent and quantify the amount of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Select the oil, surfactant, and co-surfactant with the highest solubilizing capacity for this compound.
-
Prepare various mixtures of the surfactant and co-surfactant (S/CoS ratios) ranging from 1:1 to 4:1.
-
For each S/CoS ratio, mix with the oil phase at different ratios (e.g., from 9:1 to 1:9).
-
Titrate each mixture with water dropwise under gentle agitation.
-
Observe the formation of a clear or slightly bluish emulsion, indicating a stable nanoemulsion region.
-
Plot the data on a ternary phase diagram to identify the optimal concentration ranges of the components.
-
-
Preparation of this compound-Loaded SEDDS:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.
-
Accurately weigh the components and mix them in a glass vial.
-
Add the required amount of this compound to the mixture and vortex until the drug is completely dissolved.
-
In Vivo Bioavailability Study in Rats
This protocol describes a typical in vivo study to evaluate the pharmacokinetic profile of an this compound formulation.[10][11]
Materials:
-
This compound formulation
-
Sprague-Dawley rats (male, 200-250 g)
-
Oral gavage needles
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization and Dosing:
-
House the rats in a controlled environment for at least one week before the experiment.
-
Fast the animals overnight (with free access to water) before dosing.
-
Administer the this compound formulation orally via gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[11]
-
Collect the blood in tubes containing an anticoagulant.
-
-
Plasma Preparation and Storage:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalytical Method for this compound Quantification:
-
Pharmacokinetic Analysis:
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
Use pharmacokinetic software to calculate key parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
-
If an intravenous dose group is included, the absolute oral bioavailability (F%) can be calculated as: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
-
By utilizing the information and protocols provided in this technical support center, researchers can better address the challenges associated with the in vivo bioavailability of this compound and advance their research in the field of Nrf2-mediated therapeutics.
References
- 1. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Delivery strategies to improve the pharmacological efficacy of NRF2 modulators: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneonatalsurg.com [jneonatalsurg.com]
- 5. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs [mdpi.com]
- 7. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Keap1-Nrf2 interaction inhibitors show activity in rat kidneys | BioWorld [bioworld.com]
- 10. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of racecadotril metabolite in human plasma using a liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reliable LC-MS/MS assay for the estimation of rilpivirine in human plasma: application to a bioequivalence study and incurred sample reanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
RA839 degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability, degradation, and proper storage of RA839. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that acts as a selective activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] It functions by binding non-covalently to the Kelch-like ECH-associated protein 1 (Keap1), which is an inhibitor of Nrf2.[1][2] This binding disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a wide array of antioxidant and cytoprotective genes. This mechanism gives this compound its anti-inflammatory properties.[1][2]
Q2: What are the recommended storage conditions for this compound?
To ensure the stability and integrity of this compound, proper storage is crucial. The following conditions are recommended based on vendor datasheets and general best practices for similar compounds.
| Storage Type | Temperature | Conditions | Duration |
| Solid Form | -20°C | Dry, dark | Long-term (months to years) |
| 0 - 4°C | Dry, dark | Short-term (days to weeks) | |
| Stock Solutions | -20°C | In a suitable solvent (e.g., DMSO) | Long-term (months) |
| 0 - 4°C | In a suitable solvent (e.g., DMSO) | Short-term (days to weeks) |
Q3: How should I prepare stock solutions of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For experimental use, it is advisable to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your aqueous experimental medium immediately before use.
Q4: Is this compound susceptible to degradation during experiments?
Yes, this compound can be susceptible to degradation, particularly metabolic degradation. In vitro studies using liver microsomes have shown that this compound has a high rate of metabolic turnover, indicating that it can be broken down by both oxidative and non-oxidative metabolic processes.[3] While specific data on degradation under typical cell culture conditions is limited, it is prudent to assume that some level of degradation can occur and to take precautions to minimize it.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Problem 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
-
Possible Cause 1: Degradation of this compound in stock solution.
-
Troubleshooting:
-
Ensure that stock solutions are stored correctly at -20°C or below and are not subjected to frequent freeze-thaw cycles.
-
Prepare fresh stock solutions if there is any doubt about the integrity of the existing stock.
-
When preparing working solutions, dilute the stock solution in your final assay medium immediately before adding it to the cells.
-
-
-
Possible Cause 2: Degradation of this compound in the experimental medium.
-
Troubleshooting:
-
Minimize the exposure of this compound-containing medium to light by using amber-colored plates or covering the plates with foil.
-
Consider the possibility of oxidative degradation. If your experimental system has high levels of reactive oxygen species, this could potentially degrade this compound.
-
For longer-term experiments (e.g., >24 hours), consider replenishing the medium with freshly prepared this compound to maintain a consistent concentration.
-
-
-
Possible Cause 3: Issues with the experimental setup.
-
Troubleshooting:
-
Verify the cell density and health to ensure they are responsive to Nrf2 activation.
-
Include appropriate positive and negative controls in your experiment to validate the assay performance. A known Nrf2 activator can serve as a positive control.
-
Confirm the readout of your assay is directly and sensitively measuring Nrf2 pathway activation (e.g., expression of Nrf2 target genes like NQO1 or GCLC).[3]
-
-
Problem 2: Observing unexpected or off-target effects in experiments.
-
Possible Cause 1: Presence of degradation products with altered activity.
-
Troubleshooting:
-
If degradation is suspected, it is important to use freshly prepared solutions of this compound.
-
If possible, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the this compound stock and to detect the presence of any degradation products.
-
-
-
Possible Cause 2: High concentration of DMSO in the final working solution.
-
Troubleshooting:
-
Ensure that the final concentration of DMSO in your cell culture medium is low (typically <0.5%) and that a vehicle control with the same DMSO concentration is included in your experiments.
-
-
Experimental Protocols
Protocol 1: Assessment of this compound Metabolic Stability in Liver Microsomes
This protocol is adapted from the methodology described in the characterization of this compound.[3]
-
Materials:
-
This compound
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ice-cold)
-
LC-MS system for analysis
-
-
Procedure:
-
Prepare a solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in phosphate buffer to the final desired concentration (e.g., 5 µM).
-
In a microcentrifuge tube, combine the liver microsomal fraction (e.g., 1 mg/mL protein) with the this compound solution.
-
For reactions including metabolic activation, add the NADPH co-factor. For control reactions to assess non-oxidative metabolism, omit the NADPH.
-
Incubate the reactions in duplicate at 37°C for a specified time (e.g., 20 minutes).
-
Stop the reaction by adding a five-fold volume of ice-cold acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS to determine the concentration of the remaining this compound.
-
Calculate the percentage of metabolic turnover.
-
Visualizations
Below are diagrams illustrating key concepts related to this compound.
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for this compound Usage.
References
- 1. medkoo.com [medkoo.com]
- 2. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Keap1-Nrf2 Interaction Inhibitors: RA839 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. However, upon exposure to stressors, this interaction is disrupted, leading to Nrf2 stabilization, nuclear translocation, and the activation of antioxidant response element (ARE)-driven transcription of a suite of cytoprotective genes. Consequently, small molecule inhibitors of the Keap1-Nrf2 interaction have emerged as promising therapeutic agents for a variety of diseases characterized by oxidative stress.
This guide provides a comparative overview of RA839, a non-covalent Keap1-Nrf2 interaction inhibitor, and other notable inhibitors with different mechanisms of action. We present quantitative data, detailed experimental methodologies, and signaling pathway visualizations to aid researchers in selecting the appropriate tool compound for their studies.
Quantitative Comparison of Keap1-Nrf2 Inhibitors
The following table summarizes the key quantitative parameters for this compound and three other widely studied Keap1-Nrf2 pathway modulators: CDDO-Me (Bardoxolone Methyl), a covalent inhibitor, ML385, a non-covalent inhibitor that directly targets Nrf2, and Brusatol, an inhibitor of Nrf2 protein synthesis.
| Inhibitor | Mechanism of Action | Binding Affinity (Kd) | Potency (IC50/EC50) | Cellular Nrf2 Target Gene Induction (Example: NQO1) |
| This compound | Non-covalent inhibitor of Keap1-Nrf2 interaction.[1][2][3] | ~6 µM (to Keap1)[1][2][3][4][5][6][7] | - | Induces Nrf2 target genes; e.g., significant induction of NQO1 and GCLC mRNA in mouse liver.[7][8] |
| CDDO-Me | Covalent modification of cysteine residues on Keap1. | N/A | EC50 in the nanomolar range for Nrf2 activation. For example, 25 nM significantly induces Nrf2 translocation in macrophages.[9] | Potent inducer of Nrf2 target genes; e.g., ~6.5-fold induction of Nqo1 transcripts in mouse liver. In some cell lines, over 50-fold increase in NQO1 protein has been observed.[10] |
| ML385 | Non-covalent inhibitor that directly binds to the Neh1 domain of Nrf2, preventing its binding to DNA.[11][12][13][14] | N/A | IC50 = 1.9 µM for inhibiting Nrf2-MAFG DNA binding.[15][12][16] | Inhibits Nrf2 target gene expression; e.g., dose-dependent reduction of NQO1 expression.[5][11][17] |
| Brusatol | Inhibits Nrf2 protein synthesis, leading to its depletion.[18] | N/A | IC50 varies by cell line (e.g., in the nanomolar range for some cancer cells).[14] | Decreases mRNA levels of Nrf2 target genes such as NQO1 and GCLC.[19][20] |
Experimental Protocols
Detailed methodologies for key assays used to characterize Keap1-Nrf2 interaction inhibitors are provided below.
Isothermal Titration Calorimetry (ITC) for Keap1-Nrf2 Interaction
ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Objective: To determine the binding affinity of a small molecule inhibitor (e.g., this compound) to the Keap1 protein.
Materials:
-
Purified recombinant Keap1 protein (Kelch domain)
-
Small molecule inhibitor
-
ITC instrument (e.g., Malvern MicroCal)
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP)
-
Hamilton syringe
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the purified Keap1 protein and the small molecule inhibitor against the same batch of dialysis buffer to minimize buffer mismatch artifacts.[21]
-
Determine the accurate concentrations of the protein and the inhibitor.
-
Degas both solutions prior to the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
The reference cell is filled with dialysis buffer.[22]
-
The sample cell (e.g., 200 µL) is loaded with the Keap1 protein solution (e.g., 10-20 µM).
-
The injection syringe (e.g., 40 µL) is filled with the inhibitor solution (e.g., 100-200 µM).
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to account for diffusion from the syringe tip; this data point is typically discarded during analysis.
-
Proceed with a series of injections (e.g., 19 injections of 2 µL each) with a set spacing between injections (e.g., 150 seconds) to allow the system to return to baseline.
-
-
Data Analysis:
-
The heat released or absorbed after each injection is measured.
-
The integrated heat data is plotted against the molar ratio of the inhibitor to Keap1.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.[23]
-
Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Inhibition
FP assays measure the disruption of the Keap1-Nrf2 interaction by a test compound. A fluorescently labeled Nrf2 peptide is used as a probe. When bound to the larger Keap1 protein, the probe's rotation is slower, resulting in a higher polarization value. Inhibitors that disrupt this interaction will cause a decrease in polarization.
Objective: To determine the IC50 value of a compound that inhibits the Keap1-Nrf2 interaction.
Materials:
-
Purified recombinant Keap1 protein (Kelch domain)
-
Fluorescently labeled Nrf2 peptide (e.g., FITC-labeled 9-mer peptide containing the ETGE motif)
-
Test compounds
-
Assay buffer (e.g., 10 mM HEPES, pH 7.4)
-
384-well black plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare solutions of Keap1 protein and the fluorescently labeled Nrf2 peptide in the assay buffer.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
-
Assay Setup:
-
In a 384-well plate, add the assay buffer, Keap1 protein (e.g., 12 nM final concentration), and the fluorescently labeled Nrf2 peptide (e.g., 4 nM final concentration).[24]
-
Add the test compounds at various concentrations. Include a positive control (e.g., a known inhibitor or unlabeled Nrf2 peptide) and a negative control (DMSO vehicle).
-
-
Incubation:
-
Incubate the plate at room temperature for a set period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.[24]
-
-
Measurement:
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Antioxidant Response Element (ARE) Luciferase Reporter Assay
This cell-based assay measures the activation of the Nrf2 signaling pathway by quantifying the expression of a reporter gene (luciferase) under the control of an ARE promoter.
Objective: To determine the EC50 value of a compound for Nrf2 activation.
Materials:
-
HepG2 cells stably transfected with an ARE-luciferase reporter construct.
-
Cell culture medium and reagents
-
Test compounds
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the ARE-luciferase reporter HepG2 cells into a 96-well plate at a suitable density (e.g., 40,000 cells/well) and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds. Include a positive control (e.g., a known Nrf2 activator like sulforaphane) and a negative control (DMSO vehicle).
-
-
Incubation:
-
Incubate the cells for a specific period (e.g., 16-24 hours) to allow for gene expression.
-
-
Luciferase Assay:
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity (e.g., to a co-transfected control like Renilla luciferase or to total protein concentration).
-
Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Visualizing the Keap1-Nrf2 Signaling Pathway and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.
Caption: Keap1-Nrf2 signaling pathway and points of inhibition.
Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.
Caption: ARE Luciferase Reporter Assay workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RA 839 | Nrf2 | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. The NRF2 antagonist ML385 inhibits PI3K‐mTOR signaling and growth of lung squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brusatol overcomes chemoresistance through inhibition of protein translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Nrf2-dependent effects of CDDO-Me on bactericidal activity in macrophage infection models [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. axonmedchem.com [axonmedchem.com]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. Small Molecule Inhibitor of NRF2 Selectively Intervenes Therapeutic Resistance in KEAP1-Deficient NSCLC Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Bardoxolone methyl inhibits the infection of rabies virus via Nrf2 pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Brusatol provokes a rapid and transient inhibition of Nrf2 signaling and sensitizes mammalian cells to chemical toxicity—implications for therapeutic targeting of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. researchgate.net [researchgate.net]
- 21. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 22. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
A Comparative Analysis of RA839 and Sulforaphane: Two Distinct Activators of the Nrf2 Signaling Pathway
For Immediate Release
This guide provides a detailed comparative analysis of RA839 and sulforaphane (B1684495) (SFN), two prominent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. It is intended for researchers, scientists, and drug development professionals seeking to understand the distinct mechanisms, comparative efficacy, and experimental evaluation of these compounds. This document synthesizes key experimental data, outlines detailed laboratory protocols, and visualizes complex biological and experimental processes.
Introduction: Targeting the Keap1-Nrf2 Pathway
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, the repressor protein Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[1][2] The activation of this pathway, which leads to the transcription of numerous cytoprotective genes, is a promising strategy for therapeutic intervention in a variety of diseases.[3][4]
Two of the most studied activators of this pathway are sulforaphane, a naturally occurring isothiocyanate from cruciferous vegetables, and this compound, a synthetic small molecule.[3][5] While both compounds ultimately lead to Nrf2 activation, they do so through fundamentally different mechanisms of action, which dictates their potency, selectivity, and potential therapeutic utility. Sulforaphane is recognized as the most potent naturally occurring inducer of Nrf2, whereas this compound is a valuable tool compound for its selective, non-covalent mode of action.[3][5] This guide will explore these differences in detail.
Mechanism of Action: Covalent vs. Non-covalent Keap1 Interaction
The primary distinction between sulforaphane and this compound lies in their interaction with Keap1.
-
Sulforaphane (SFN): SFN is an electrophile that acts as a covalent modifier. It reacts with specific, highly reactive cysteine residues on the Keap1 protein (notably Cys151).[1][2] This covalent modification induces a conformational change in Keap1, disrupting its ability to serve as an adapter for the Nrf2 ubiquitin ligase complex.[1] This prevents Nrf2 degradation, allowing it to accumulate, translocate to the nucleus, and initiate gene transcription.[2] Additionally, SFN can promote Nrf2 expression through epigenetic mechanisms, including the inhibition of DNA methyltransferases (DNMTs) and histone deacetylases (HDACs).[4]
-
This compound: In contrast, this compound is a non-covalent inhibitor of the Keap1-Nrf2 interaction.[5][6] X-ray co-crystallization has shown that this compound binds directly to the "Kelch" domain of Keap1, the same domain that recognizes and binds Nrf2.[5] By physically occupying this binding pocket, this compound competitively blocks the Keap1-Nrf2 protein-protein interaction (PPI), leading to Nrf2 stabilization and subsequent downstream signaling.[5] This reversible, non-covalent mechanism offers a high degree of selectivity.[5]
Comparative Efficacy and Biological Activity
Quantitative data highlight the differences in potency and binding affinity between the two compounds. Covalent inhibitors like sulforaphane are generally more potent than non-covalent inhibitors like this compound.
Table 1: Quantitative Comparison of this compound and Sulforaphane Activity
| Parameter | This compound | Sulforaphane (SFN) | Significance |
| Keap1 Binding Affinity (Kd) | ~6 µM[5][7] | N/A (Covalent) | This compound has a moderate, measurable binding affinity. SFN's interaction is covalent and thus not defined by a Kd. |
| Keap1-Nrf2 PPI Inhibition (IC50) | 0.14 µM[5] | N/A (Covalent) | This compound effectively disrupts the pre-formed Keap1-Nrf2 complex in a peptide displacement assay.[5] |
| Nrf2-ARE Reporter Activation (EC50) | 1.2 µM (U2OS cells)[5] | 0.2 µM (CD value*)[8] | Sulforaphane is significantly more potent in cell-based assays. |
| In Vivo Activity | Induces Nrf2 target genes in the liver but requires co-administration with a P450 inhibitor due to metabolic instability.[5][7] | High bioavailability and proven in vivo efficacy in numerous models.[8][9] | Sulforaphane is more robust for in vivo applications due to better metabolic stability. |
*CD value: Concentration required to double the activity of the Nrf2 target enzyme, quinone reductase (NQO1).[8]
Table 2: Comparison of Biological and Chemical Properties
| Feature | This compound | Sulforaphane (SFN) |
| Source | Synthetic[5] | Natural (Cruciferous Vegetables)[3] |
| Mode of Action | Non-covalent, reversible Keap1 binder[5] | Covalent, irreversible Keap1 modifier[1] |
| Selectivity | Highly selective for the Nrf2 binding pocket on Keap1.[5] | Reacts with reactive cysteines; may have off-target effects. |
| Key Biological Effects | Induces Nrf2 target genes (GCLC, NQO1); Anti-inflammatory (suppresses NO release).[5][7] | Induces a broad range of cytoprotective genes (NQO1, HO-1); Anti-inflammatory, anticancer, antioxidant effects.[4][10] |
| Primary Use Case | A selective tool compound for studying the consequences of non-covalent Keap1-Nrf2 PPI inhibition.[5][6] | A widely studied nutraceutical and chemopreventive agent.[8][9] |
Key Experimental Protocols
Evaluating Nrf2 activators requires specific and reproducible experimental workflows. Below are detailed protocols for two key assays.
This assay quantitatively measures the activation of the Nrf2 pathway by assessing the transcription of a reporter gene (luciferase) under the control of an Antioxidant Response Element (ARE).
Detailed Protocol:
-
Cell Culture and Seeding:
-
Compound Preparation and Treatment:
-
Prepare stock solutions of this compound and sulforaphane in DMSO.
-
Dilute the compounds to final concentrations (e.g., 0.1 µM to 50 µM) in complete culture medium. Ensure the final DMSO concentration is ≤0.1%.
-
Remove the old medium from cells and add the medium containing the test compounds. Include a vehicle-only (DMSO) control.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 6 to 24 hours.
-
-
Lysis and Luminescence Measurement:
-
Remove the culture medium and gently wash the cells twice with sterile PBS.[11]
-
Add 40 µL (for 12-well) or 20 µL (for 96-well) of a suitable reporter lysis buffer (e.g., Promega Reporter Lysis Buffer).[11]
-
Place the plate on a rocker for 5-10 minutes at 4°C to ensure complete lysis.[11]
-
Transfer 10-20 µL of the cell lysate to a white, opaque 96-well assay plate.[11]
-
Use a luminometer with an automated injector to add 50-100 µL of luciferase assay reagent (containing luciferin (B1168401) and ATP) to each well and measure the resulting luminescence.[11]
-
-
Data Analysis:
-
Calculate the fold induction of luciferase activity by dividing the relative light units (RLU) of compound-treated wells by the average RLU of the vehicle control wells.
-
Plot the fold induction against the compound concentration and use a non-linear regression model (four-parameter logistic curve) to determine the EC50 value.
-
This method detects the protein expression levels of key Nrf2 target genes, such as NQO1 and HO-1, providing direct evidence of pathway activation.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., macrophages, HepG2) in 6-well plates and grow to 80-90% confluency.
-
Treat cells with this compound, sulforaphane, or vehicle control for 18-24 hours.[12]
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and scrape them into a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein samples to the same concentration (e.g., 20-30 µg per lane) with Laemmli sample buffer and boil at 95°C for 5 minutes.[13]
-
Load samples onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.[13]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[13]
-
Incubate the membrane with primary antibodies against NQO1, HO-1, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.[13][14]
-
Wash the membrane three times with TBST.[13]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
-
Detection and Analysis:
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system or X-ray film.[13]
-
Perform densitometric analysis using software like ImageJ to quantify band intensity. Normalize the intensity of the target protein bands (NQO1, HO-1) to the loading control.[13]
-
Comparative Summary and Conclusion
This compound and sulforaphane represent two distinct classes of Nrf2 activators, with their primary difference—the mode of Keap1 inhibition—driving their respective characteristics and utility.
References
- 1. How Does Sulforaphane Specifically Activate the Nrf2 Pathway? → Learn [pollution.sustainability-directory.com]
- 2. Keap1-Nrf2 Signaling: A Target for Cancer Prevention by Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Anticancer Activity of Sulforaphane: The Epigenetic Mechanisms and the Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nutrigenomicmedicine.com [nutrigenomicmedicine.com]
- 10. Anticancer Activity of Sulforaphane: The Epigenetic Mechanisms and the Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nrf2 luciferase reporter assay. [bio-protocol.org]
- 12. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
On-Target Efficacy of RA839 Confirmed with Nrf2 Knockout Models: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the specific on-target effect of a compound is a critical step in its validation. This guide provides a comparative analysis of the effects of RA839, a noncovalent inhibitor of the Keap1-Nrf2 interaction, in wild-type versus Nrf2 knockout models. The data presented here conclusively demonstrates that the biological activity of this compound is mediated through its intended target, the Nrf2 signaling pathway.
This compound is a small molecule designed to activate the transcription factor Nrf2 by binding noncovalently to its negative regulator, Keap1.[1][2] This interaction prevents the degradation of Nrf2, allowing it to translocate to the nucleus and induce the expression of a suite of cytoprotective genes. To verify that the cellular effects of this compound are indeed a direct result of Nrf2 activation and not due to off-target interactions, studies have utilized Nrf2 knockout models. These models provide a definitive tool to assess the Nrf2-dependency of this compound's activity.
Comparison of this compound Effects in Wild-Type vs. Nrf2 Knockout Macrophages
To investigate the selectivity of this compound, its effect on gene expression was analyzed in bone marrow-derived macrophages (BMDMs) from both wild-type and Nrf2 knockout mice.[1] The results clearly indicate that the vast majority of gene expression changes induced by this compound are absent in cells lacking Nrf2, confirming its on-target mechanism.
| Feature | Wild-Type Macrophages | Nrf2 Knockout Macrophages |
| This compound Concentration | 10 µM | 10 µM |
| Number of Significantly Regulated Probe Sets | 105 | 2 |
| Key Activated Pathways | Nrf2-mediated oxidative stress response, Glutathione metabolism | Not applicable |
| Anti-inflammatory Effect (LPS-induced NO release) | Significant reduction | Effect is Nrf2-dependent |
| Induction of Nrf2 Target Gene (Nqo1) | Significant induction | No induction |
Experimental Protocols
The following are summaries of the key experimental protocols used to generate the data comparing the effects of this compound in wild-type and Nrf2 knockout models.
Cell Culture and Treatment
Bone marrow-derived macrophages (BMDMs) were isolated from both wild-type and Nrf2 knockout mice. Cells were cultured in appropriate media and allowed to differentiate. For experiments, macrophages were treated with either a vehicle control or 10 µM this compound.
Gene Expression Analysis
Following treatment with this compound, RNA was extracted from both wild-type and Nrf2 knockout BMDMs. Whole-genome gene expression analysis was performed using DNA microarrays to identify genes that were significantly up- or down-regulated by this compound treatment in each cell type.
Nitric Oxide (NO) Release Assay
To assess the anti-inflammatory effects of this compound, BMDMs were stimulated with lipopolysaccharide (LPS) in the presence or absence of varying concentrations of this compound. The amount of nitric oxide released into the cell culture supernatant was then measured as an indicator of the inflammatory response.[1]
Quantitative Real-Time PCR (qRT-PCR)
To confirm the induction of specific Nrf2 target genes, qRT-PCR was performed on RNA samples from treated cells. The expression levels of genes such as Nqo1 were measured and normalized to a housekeeping gene.
Visualizing the Mechanism and Experimental Logic
The following diagrams illustrate the Nrf2 signaling pathway, the experimental workflow for confirming this compound's on-target effects, and the logical framework for this validation.
Caption: Nrf2 Signaling Pathway and this compound's Mechanism of Action.
Caption: Experimental workflow for comparing this compound's effects.
Caption: Logic for confirming this compound's on-target effects.
Conclusion
The use of Nrf2 knockout models has been instrumental in unequivocally demonstrating the on-target effects of this compound. The stark contrast in the cellular response to this compound between wild-type and Nrf2 knockout cells provides compelling evidence that this compound is a selective activator of the Nrf2 signaling pathway. This high degree of selectivity is a desirable characteristic for a therapeutic candidate, as it minimizes the potential for off-target effects and associated toxicities. For researchers in drug discovery and development, these findings underscore the importance of using appropriate genetic models to validate the mechanism of action of novel compounds.
References
- 1. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
RA839: A Comparative Guide to its Antiviral Efficacy Across Viral Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral efficacy of RA839, a selective activator of the Nrf2 signaling pathway. While direct experimental data for this compound is currently focused on Rotavirus, this document outlines the established antiviral effects and provides a framework for evaluating its potential against other significant viral pathogens. The information presented herein is intended to support further research and drug development efforts in the field of host-directed antiviral therapies.
Mechanism of Action: Nrf2-Mediated Antiviral Response
This compound is a noncovalent inhibitor of the Keap1-Nrf2 interaction.[1][2][3][4][5] Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. By binding to Keap1, this compound prevents Nrf2 degradation, allowing it to translocate to the nucleus.[4][6] In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of numerous cytoprotective genes, initiating their transcription.[2][7] This Nrf2-mediated response is independent of interferon (IFN) stimulation and is believed to establish an intracellular environment that is non-conducive to viral replication.[7][8]
The activation of the Nrf2/ARE pathway by this compound has been shown to be effective against Rotavirus by inhibiting viral RNA and protein expression, the formation of viroplasms (viral replication factories), and overall viral progeny yield.[7][8] Other Nrf2 activators, such as CDDO-Me (bardoxolone methyl) and Hemin, have also demonstrated similar anti-rotaviral effects, suggesting a class effect of Nrf2 activators against this virus.[7][9] While direct evidence is pending, the broad-spectrum antiviral potential of Nrf2 activation suggests that this compound may be effective against a wider range of viruses.
Figure 1: Simplified signaling pathway of this compound-mediated Nrf2 activation.
Comparative Antiviral Efficacy of this compound
Currently, the published antiviral efficacy of this compound is specific to Rotavirus. The following table summarizes the available data and provides a template for how this compound's efficacy could be evaluated and compared against other viral strains.
| Viral Strain | Cell Line | Assay Type | Key Efficacy Metric (EC50) | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/EC50) | Reference |
| Rotavirus (RV-SA11) | MA104 | CPE Inhibition | ~5-40 µM (Qualitative) | >100 µM | Not explicitly calculated | [2][7] |
| Influenza A Virus (e.g., H1N1) | MDCK | Plaque Reduction | To be determined | To be determined | To be determined | |
| Human Immunodeficiency Virus (HIV-1) | MT-4 | TCID50 | To be determined | To be determined | To be determined | |
| Hepatitis C Virus (HCV) | Huh-7 | Plaque Reduction | To be determined | To be determined | To be determined |
Note: The EC50 value for Rotavirus is presented as a qualitative range based on the observed reduction in viral RNA and protein expression at those concentrations. Further studies are needed to determine a precise EC50 value.
Experimental Protocols
To facilitate comparative studies, detailed methodologies for key experiments are provided below.
Cytotoxicity Assay (MTT/XTT Assay)
This assay is crucial for determining the concentration range at which this compound is not toxic to the host cells, allowing for the assessment of its specific antiviral activity.
-
Cell Seeding: Plate host cells (e.g., MA104, MDCK, MT-4, Huh-7) in a 96-well plate at a density that ensures 80-90% confluency after 24 hours of incubation.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the cells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a duration that mirrors the antiviral assay (typically 48-72 hours).
-
MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of this compound that reduces cell viability by 50% compared to the vehicle control.
Plaque Reduction Assay (for Influenza and HCV)
This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.
-
Cell Seeding: Plate susceptible cells (e.g., MDCK for influenza, Huh-7 for HCV) in 6- or 12-well plates and grow to confluency.
-
Virus Infection: Infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units [PFU]/well) in the presence of various concentrations of this compound.
-
Incubation: After a 1-2 hour adsorption period, remove the virus inoculum.
-
Overlay: Add an overlay medium (e.g., containing agarose (B213101) or methylcellulose) with the corresponding concentrations of this compound to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days for influenza, longer for HCV).
-
Plaque Visualization: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a solution like crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the 50% effective concentration (EC50), which is the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.
TCID50 Assay (for HIV)
This endpoint dilution assay is used for viruses that do not readily form plaques.
-
Cell Seeding: Plate susceptible cells (e.g., MT-4) in a 96-well plate.
-
Virus and Compound Addition: Prepare serial dilutions of the virus stock and add them to the cells in the presence or absence of serial dilutions of this compound.
-
Incubation: Incubate the plates for a period that allows for the development of cytopathic effects (CPE), typically 5-7 days for HIV.
-
CPE Observation: Score each well for the presence or absence of CPE.
-
Data Analysis: Calculate the 50% tissue culture infectious dose (TCID50) using the Reed-Muench or Spearman-Kärber method. The EC50 is the concentration of this compound that reduces the viral titer by 50%.
Quantitative Real-Time PCR (qRT-PCR) for Viral Load
This assay measures the amount of viral genetic material to quantify the effect of the compound on viral replication.
-
Sample Collection: At the end of the treatment period in an antiviral assay, collect cell culture supernatants or cell lysates.
-
RNA/DNA Extraction: Isolate viral RNA or DNA from the samples using a suitable commercial kit.
-
Reverse Transcription (for RNA viruses): Convert viral RNA to cDNA using a reverse transcriptase enzyme.
-
qPCR: Perform real-time PCR using primers and probes specific to a conserved region of the viral genome.
-
Data Analysis: Quantify the viral load by comparing the cycle threshold (Ct) values to a standard curve of known viral copy numbers. The EC50 can be determined as the concentration of this compound that reduces the viral load by 50%.
Western Blot for Nrf2 Activation
This technique is used to confirm that this compound is activating the Nrf2 pathway in the treated cells.
-
Cell Treatment and Lysis: Treat cells with this compound for a specified time, then harvest and lyse the cells.
-
Nuclear and Cytoplasmic Fractionation: Separate the nuclear and cytoplasmic proteins using a specialized kit.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for Nrf2, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). Use antibodies against Lamin B1 and β-actin as nuclear and cytoplasmic loading controls, respectively.
-
Detection: Visualize the protein bands using a chemiluminescent substrate. An increase in Nrf2 levels in the nuclear fraction indicates pathway activation.
Figure 2: General experimental workflow for evaluating the antiviral efficacy of this compound.
Conclusion and Future Directions
This compound demonstrates clear anti-rotaviral activity in vitro, which is mediated by its activation of the Nrf2 signaling pathway. While this provides a strong rationale for its potential as a broad-spectrum antiviral agent, further research is imperative. The experimental protocols outlined in this guide offer a standardized approach to systematically evaluate the efficacy of this compound against a diverse panel of viral pathogens, including influenza virus, HIV, and HCV. Such studies will be critical in defining the full therapeutic potential of this compound and other Nrf2 activators as a novel class of host-directed antivirals.
References
- 1. brainvta.tech [brainvta.tech]
- 2. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hanc.info [hanc.info]
- 4. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 5. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 6. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RA-839, a selective agonist of Nrf2/ARE pathway, exerts potent anti-rotaviral efficacy in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
RA839: A Comparative Analysis of Efficacy Against Other Anti-Inflammatory Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory efficacy of RA839, a selective activator of the Nrf2 signaling pathway, with other well-established anti-inflammatory compounds. The following sections present quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows to aid in the evaluation of this compound as a potential therapeutic agent.
Quantitative Efficacy Comparison
The anti-inflammatory potency of this compound and other comparator compounds from different drug classes is summarized in the table below. It is important to note that the efficacy of each compound is determined by its specific mechanism of action and the experimental assay used for its evaluation. Direct cross-comparison of IC50/EC50 values should be interpreted with caution due to the different biological systems and endpoints measured.
| Compound | Drug Class | Mechanism of Action | Assay | Potency (IC50/EC50/Kd) |
| This compound | Nrf2 Activator | Non-covalent inhibitor of Keap1-Nrf2 interaction[1] | Keap1 Binding Affinity | ~6 µM (Kd)[1] |
| ARE Luciferase Reporter Assay | 49 ± 8 µM (EC500)[2] | |||
| Nrf2 Nuclear Translocation | 1.2 ± 0.3 µM (EC50)[2] | |||
| LPS-Induced Nitric Oxide Release | Concentration-dependent inhibition[2] | |||
| CDDO-Me (Bardoxolone Methyl) | Nrf2 Activator | Covalent inhibitor of Keap1[2] | Nrf2 Nuclear Translocation | 3 ± 1 nM (EC50)[2] |
| ARE Luciferase Reporter Assay | 0.07 ± 0.02 µM (EC500)[2] | |||
| Dexamethasone | Corticosteroid | Glucocorticoid Receptor Agonist | LPS-Induced TNF-α Release | Single-digit nM range (IC50)[3] |
| Ibuprofen | NSAID | COX-1/COX-2 Inhibitor | COX-1 Inhibition (in vitro) | ~15 µM (IC50) |
| COX-2 Inhibition (in vitro) | ~35 µM (IC50) | |||
| Infliximab | Biologic (Monoclonal Antibody) | TNF-α Neutralization | TNF-α Neutralization Bioassay | 0.035 µg/mL (EC50) |
Signaling Pathway and Experimental Workflow Visualizations
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory drugs remodel the tumor immune environment to enhance immune checkpoint blockade efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of RA839's Mechanism of Action: A Comparative Guide for Researchers
For immediate release:
Frankfurt, Germany – December 2, 2025 – The small molecule RA839 has garnered interest as a selective, non-covalent activator of the Nrf2 signaling pathway, a critical regulator of cellular defense against oxidative and electrophilic stress. This guide provides a comprehensive overview of the reported mechanism of action for this compound, alongside a comparative analysis with other well-known Nrf2 modulators. A critical evaluation of the existing experimental data reveals a need for further independent verification of this compound's primary mechanism.
The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of cellular antioxidant responses. Under basal conditions, Nrf2 is targeted for degradation by the Keap1 (Kelch-like ECH-associated protein 1)-Cul3-Rbx1 E3 ubiquitin ligase complex. This compound is reported to function by disrupting the interaction between Nrf2 and its negative regulator, Keap1.[1][2][3] Specifically, it is described as a non-covalent binder to the Kelch domain of Keap1, the same domain that recognizes Nrf2.[1][2] This disruption is intended to prevent Nrf2 ubiquitination, leading to its stabilization, nuclear translocation, and the subsequent transcription of a suite of cytoprotective genes.
While the initial characterization of this compound by Winkel et al. (2015) provides a compelling mechanism, it is crucial for the scientific community to note the current lack of extensive independent verification in the peer-reviewed literature. The majority of subsequent studies citing this compound utilize it as a tool for Nrf2 activation, presupposing the validity of the originally reported mechanism without presenting independent experimental confirmation of its direct binding to Keap1 and the subsequent disruption of the Keap1-Nrf2 protein-protein interaction. This guide, therefore, serves to both detail the reported action of this compound and to highlight the opportunity for further validation by the research community.
Comparative Analysis of Nrf2 Activators
This compound is part of a growing class of Nrf2 activators that can be broadly categorized as either covalent or non-covalent inhibitors of the Keap1-Nrf2 interaction. Covalent inhibitors, often electrophilic molecules, typically form irreversible bonds with cysteine residues on Keap1.[4] In contrast, non-covalent inhibitors like this compound are designed to bind reversibly to the Nrf2-binding pocket of Keap1.[1][2] This distinction is significant, as non-covalent inhibitors are hypothesized to offer a more favorable safety profile by avoiding off-target reactions associated with reactive electrophiles.[5]
Below is a summary of this compound in comparison to other notable Nrf2 modulators:
| Compound | Mechanism of Action | Type | Binding Affinity (Kd) | In Vitro Potency (IC50/EC50) |
| This compound | Non-covalent inhibitor of Keap1-Nrf2 interaction.[1][2] | Non-covalent | ~6 µM (to Keap1 Kelch domain)[1][2] | IC50: 0.14 µM (FP assay)[6] |
| CDDO-Me (Bardoxolone Methyl) | Covalent modification of cysteine residues on Keap1.[7][8] | Covalent | IC50 <100 nM (for inhibition of Cul3 binding to Keap1)[8] | Potent activator of Nrf2 signaling.[5] |
| Sulforaphane | Covalent modification of cysteine residues on Keap1.[9][10] | Covalent | Not widely reported | Activates Nrf2 signaling in various cell types.[11] |
| KI696 | Potent, selective, non-covalent inhibitor of Keap1-Nrf2 interaction.[12][13] | Non-covalent | 1.3 nM (to Keap1 Kelch domain)[14] | Induces Nrf2 target genes with EC50s in the µmol/kg range in vivo.[14] |
| ML385 | Nrf2 inhibitor; binds to Nrf2 and prevents its binding to ARE.[2][15] | Inhibitor | Not applicable | IC50: 1.9 µM[16][17] |
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of this compound's proposed mechanism and the experimental approaches to its validation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Proposed mechanism of this compound action.
References
- 1. Bardoxolone methyl - Wikipedia [en.wikipedia.org]
- 2. The NRF2 antagonist ML385 inhibits PI3K‐mTOR signaling and growth of lung squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Covalent Inhibitors of KEAP1 with Exquisite Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bardoxolone methyl (CDDO-Me) as a therapeutic agent: an update on its pharmacokinetic and pharmacodynamic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of the BTB Domain of Keap1 and Its Interaction with the Triterpenoid Antagonist CDDO - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sulforaphane Attenuates H2O2-induced Oxidant Stress in Human Trabecular Meshwork Cells (HTMCs) via the Phosphatidylinositol 3-Kinase (PI3K)/Serine/Threonine Kinase (Akt)-Mediated Factor-E2-Related Factor 2 (Nrf2) Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleck.co.jp [selleck.co.jp]
- 13. medchemexpress.com [medchemexpress.com]
- 14. KI696 | Nrf2 | TargetMol [targetmol.com]
- 15. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. medchemexpress.com [medchemexpress.com]
Evaluating the Therapeutic Potential of RA839 Against Other Antioxidants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a promising therapeutic strategy for a multitude of diseases characterized by oxidative stress and inflammation. This guide provides a comparative analysis of RA839, a novel Nrf2 activator, with other well-established antioxidants, namely sulforaphane (B1684495) and dimethyl fumarate (B1241708) (DMF). We will delve into their mechanisms of action, present available experimental data for comparison, and provide detailed experimental protocols for their evaluation.
Mechanism of Action: Targeting the Keap1-Nrf2 Pathway
The Keap1-Nrf2 pathway is the principal regulator of the cellular antioxidant response. Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets Nrf2 for ubiquitination and subsequent proteasomal degradation. This process maintains low intracellular levels of Nrf2. However, upon exposure to oxidative or electrophilic stress, or through the action of Nrf2 activators, this interaction is disrupted. This disruption allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, initiating their transcription. These genes encode for a wide array of antioxidant and detoxification enzymes, such as NAD(P)H quinone dehydrogenase 1 (NQO1) and glutamate-cysteine ligase catalytic subunit (GCLC), which is the rate-limiting enzyme in glutathione (B108866) synthesis.
This compound, sulforaphane, and dimethyl fumarate all exert their therapeutic effects by activating the Nrf2 pathway, albeit through different mechanisms of interaction with Keap1.
-
This compound: A selective, non-covalent binder to the Kelch domain of Keap1.[1][2] This binding competitively inhibits the interaction between Keap1 and Nrf2, leading to Nrf2 stabilization and activation.[1][2]
-
Sulforaphane: This isothiocyanate, found in cruciferous vegetables, is a potent Nrf2 activator that covalently modifies specific cysteine residues on Keap1.[3][4][5] This modification induces a conformational change in Keap1, leading to the release of Nrf2.
-
Dimethyl Fumarate (DMF): An approved therapeutic for multiple sclerosis, DMF and its active metabolite, monomethyl fumarate (MMF), are electrophilic compounds that also covalently modify cysteine residues on Keap1, thereby activating the Nrf2 pathway.[6][7][8][9]
Quantitative Comparison of Nrf2 Activators
The following table summarizes the available quantitative data for this compound, sulforaphane, and dimethyl fumarate. It is important to note that the data presented are compiled from different studies and may not be directly comparable due to variations in experimental systems and conditions.
| Parameter | This compound | Sulforaphane | Dimethyl Fumarate (DMF) |
| Mechanism of Keap1 Interaction | Non-covalent inhibitor of Keap1-Nrf2 interaction[1][2] | Covalent modification of Keap1 cysteine residues[3][4][5] | Covalent modification of Keap1 cysteine residues[6][7][8][9] |
| Binding Affinity (Kd) to Keap1 | ~6 µM[1] | Not applicable (covalent) | Not applicable (covalent) |
| Nrf2 Target Gene Induction | In mice, 30 mg/kg this compound induced hepatic mRNA levels of GCLC and NQO1.[1] At 10 µM, this compound significantly regulated 105 probe sets in bone marrow-derived macrophages, with pathways linked to Nrf2 signaling being activated.[2][10] | In BV2 microglia, sulforaphane increased the expression of Nrf2 target genes.[11] It is described as a potent inducer of phase II detoxification enzymes.[3] | In human astrocytes, DMF induced transcriptional changes in Nrf2 target genes, including NQO1 and GCLC.[1] In human retinal endothelial cells, 10 µM and 50 µM DMF increased Nrf2 and HO-1 protein levels.[12] |
| Reported Potency | Described as a potent antagonist of RV propagation in vitro.[13] | Considered one of the most potent naturally occurring Nrf2 activators.[14] | A potent Nrf2 activator approved for clinical use.[15][16] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of Nrf2 activators.
ARE-Luciferase Reporter Gene Assay
This assay is a common method to quantify the transcriptional activity of Nrf2.
Principle: A reporter vector containing multiple copies of the ARE consensus sequence upstream of a luciferase gene is transfected into a suitable cell line. Activation of Nrf2 leads to the binding of Nrf2 to the ARE sequences, driving the expression of the luciferase reporter gene. The resulting luminescence is proportional to Nrf2 transcriptional activity.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HepG2, AREc32) in appropriate growth medium.
-
Co-transfect the cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After 24 hours of transfection, treat the cells with various concentrations of the test compounds (this compound, sulforaphane, DMF) or vehicle control for a specified duration (e.g., 16-24 hours).
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold induction of Nrf2 activity by dividing the normalized luciferase activity of the treated samples by that of the vehicle control.
-
Plot the fold induction against the compound concentration to determine the EC50 value.
-
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes
This method measures the mRNA expression levels of Nrf2 target genes, such as NQO1 and GCLC, to assess the downstream effects of Nrf2 activation.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells and treat with the test compounds as described for the ARE-luciferase assay.
-
-
RNA Extraction and cDNA Synthesis:
-
At the end of the treatment period, harvest the cells and extract total RNA using a suitable RNA isolation kit.
-
Reverse transcribe the RNA into cDNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using SYBR Green or TaqMan probes with specific primers for the target genes (e.g., NQO1, GCLC) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis:
-
Calculate the relative mRNA expression levels using the ΔΔCt method.
-
The fold change in gene expression is calculated as 2(-ΔΔCt).
-
Nrf2 Nuclear Translocation Assay (Immunofluorescence)
This assay visualizes the movement of Nrf2 from the cytoplasm to the nucleus upon activation.
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips and treat with the test compounds.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against Nrf2.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of Nrf2 to determine the extent of nuclear translocation.
-
Visualizing Key Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: The Keap1-Nrf2 signaling pathway and the mechanisms of action of this compound, Sulforaphane, and Dimethyl Fumarate.
Caption: A typical experimental workflow for evaluating and comparing Nrf2 activators like this compound.
Conclusion
This compound represents a promising therapeutic candidate that activates the Nrf2 pathway through a distinct, non-covalent mechanism compared to the covalent modifiers sulforaphane and dimethyl fumarate. While direct comparative studies are limited, the available data suggest that all three compounds are potent activators of this critical cytoprotective pathway. The choice of antioxidant for a specific therapeutic application will depend on various factors, including the desired pharmacological profile, potency, and potential for off-target effects. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative evaluations and further elucidate the therapeutic potential of these Nrf2 activators. Further head-to-head studies are warranted to definitively establish the relative potency and efficacy of this compound in comparison to other well-characterized Nrf2 activators.
References
- 1. Dimethyl Fumarate and Monoethyl Fumarate Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro | PLOS One [journals.plos.org]
- 2. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Modification of keap1 cysteine residues by sulforaphane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Dimethyl fumarate and monoethyl fumarate exhibit differential effects on KEAP1, NRF2 activation, and glutathione depletion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Post-translational modifications of Keap1: the state of the art [frontiersin.org]
- 10. abcam.com [abcam.com]
- 11. Sulforaphane induces Nrf2 target genes and attenuates inflammatory gene expression in microglia from brain of young adult and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Dimethyl Fumarate and Monoethyl Fumarate Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro | PLOS One [journals.plos.org]
- 14. Eat Your Broccoli: Oxidative Stress, NRF2, and Sulforaphane in Chronic Kidney Disease [mdpi.com]
- 15. Modification of Keap1 Cysteine Residues by Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rosj.org [rosj.org]
A Head-to-Head In Vivo Comparison of RA839 and Other Nrf2 Inducers
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to In Vivo Performance
The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response, making it a prime therapeutic target for a multitude of diseases characterized by oxidative stress and inflammation. A growing arsenal (B13267) of Nrf2-activating compounds is available, each with distinct mechanisms of action and in vivo properties. This guide provides a head-to-head comparison of RA839, a non-covalent Keap1-Nrf2 interaction inhibitor, with other prominent Nrf2 inducers—CDDO-Me (Bardoxolone methyl), Sulforaphane (SFN), and Dimethyl Fumarate (DMF)—based on available in vivo experimental data.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound and other selected Nrf2 inducers across different experimental models. Due to the lack of direct head-to-head studies in a single model for all compounds, data is presented from individual studies to allow for an indirect comparison of their biological activities.
Table 1: In Vivo Nrf2 Target Gene Induction
| Compound | Animal Model | Tissue | Target Genes | Fold Induction | Administration Route & Dose | Study Reference |
| This compound | C57BL/6 Mice | Liver | GCLC, NQO1 | ~2-3 fold | Oral gavage, 100 mg/kg (with ABT) | [1] |
| CDDO-Me | N/A | N/A | N/A | N/A | N/A | N/A |
| Sulforaphane | N/A | N/A | N/A | N/A | N/A | N/A |
| Dimethyl Fumarate | N/A | N/A | N/A | N/A | N/A | N/A |
Note: Data for CDDO-Me, Sulforaphane, and Dimethyl Fumarate on direct Nrf2 target gene induction in a comparable in vivo model to the this compound study was not available in the searched literature. These compounds are well-established Nrf2 activators, and their target gene induction has been demonstrated in various in vitro and in vivo models.
Table 2: In Vivo Anti-inflammatory and Neuroprotective Effects
| Compound | Disease Model | Animal Model | Key Outcomes | Efficacy | Administration Route & Dose | Study Reference |
| This compound | LPS-induced inflammation (in vitro) | Murine Macrophages | Reduced NO production | Effective, but less potent than CDDO-Me | N/A | [2] |
| CDDO-Me | LPS-induced endotoxemia | C57BL/6 Mice | Reduced plasma levels of IL-12p70, IFN-γ, IL-6, IL-17, and IL-23 | Significant reduction in pro-inflammatory cytokines | Single intraperitoneal injection, 100 nmol | [3] |
| Sulforaphane | Alzheimer's Disease-like pathology | Mice | Ameliorated cognitive impairment, reduced Aβ plaques, decreased brain carbonyl levels | Significant neuroprotective effects | N/A | [4] |
| Dimethyl Fumarate | Chronic Active Multiple Sclerosis Lesions | Human | Reduced lesion susceptibility (marker of inflammation) | Significant reduction | Oral | [5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.
Caption: The Nrf2-Keap1 signaling pathway.
References
- 1. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Synthetic Triterpenoid, CDDO-Me, Modulates the Proinflammatory Response to In Vivo Lipopolysaccharide Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulforaphane Ameliorates Neurobehavioral Deficits and Protects the Brain From Amyloid β Deposits and Peroxidation in Mice With Alzheimer-Like Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
Safety Operating Guide
Proper Disposal Procedures for RA839: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing RA839, a potent Nrf2 activator, ensuring its safe handling and proper disposal is paramount to maintaining a secure laboratory environment and adhering to regulatory compliance. This document provides essential safety and logistical information, including step-by-step disposal procedures.
This compound, with the chemical name (3S)-1-[4-[[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino]-1-naphthalenyl]-3-pyrrolidinecarboxylic acid, is a noncovalent small molecule binder to Keap1.[1] Its role as a selective activator of Nrf2 signaling makes it a valuable tool in studying cellular stress responses and inflammation.[2] However, as with any chemical compound, understanding its properties and potential hazards is crucial for safe disposal.
Immediate Safety and Handling
While a specific, universally available Safety Data Sheet (SDS) for this compound is not consistently provided across all suppliers, general principles for handling research chemicals of this nature should be strictly followed. It is imperative to consult the specific SDS provided by your supplier for the most accurate and detailed safety information.
General Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a laboratory coat, when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or aerosols.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place as recommended by the supplier.[2]
Quantitative Data Summary
The following table summarizes key quantitative information for this compound, compiled from various suppliers.
| Property | Value | Source |
| Molecular Weight | 452.57 g/mol | |
| CAS Number | 1832713-02-6 | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage Temperature | +4°C | |
| Binding Affinity (Kd) | ~6 μM (for Keap1) |
Step-by-Step Disposal Procedures
The proper disposal of this compound and its associated waste must be conducted in accordance with local, state, and federal regulations for chemical waste.
Step 1: Segregation of Waste
-
Solid Waste: Collect any solid this compound powder, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and empty containers in a dedicated, clearly labeled hazardous waste container. The label should include "Hazardous Chemical Waste," the name "this compound," and the approximate quantity.
-
Liquid Waste: Solutions containing this compound (e.g., in DMSO) should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. The label must specify the contents, including the solvent used (e.g., "this compound in DMSO") and the estimated concentration. Do not mix with other incompatible waste streams.
Step 2: Neutralization and Decontamination (if applicable)
-
For minor spills, consult your institution's chemical safety guidelines. Generally, small amounts of powdered this compound can be carefully wiped up with a damp cloth or absorbent material, which should then be disposed of as solid hazardous waste.
-
Decontaminate work surfaces where this compound was handled using an appropriate solvent (e.g., 70% ethanol), and dispose of the cleaning materials as hazardous waste.
Step 3: Packaging and Labeling for Disposal
-
Ensure all waste containers are securely sealed to prevent leaks or spills.
-
Affix a completed hazardous waste tag to each container, providing all required information as per your institution's Environmental Health and Safety (EHS) office.
Step 4: Arranging for Pickup and Disposal
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Do not dispose of this compound down the drain or in regular trash.
Experimental Protocol: In Vitro Nrf2 Activation Assay
This protocol provides a general workflow for assessing the Nrf2 activating potential of this compound in a cell-based assay.
1. Cell Culture and Treatment:
- Plate a suitable cell line (e.g., human keratinocytes, HaCaT) in a multi-well plate and allow them to adhere overnight.
- Prepare stock solutions of this compound in DMSO.
- Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for a specified duration (e.g., 6, 12, or 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., sulforaphane).
2. Reporter Gene Assay (e.g., ARE-Luciferase):
- If using a cell line stably transfected with an Antioxidant Response Element (ARE)-luciferase reporter construct, lyse the cells after treatment.
- Measure luciferase activity using a luminometer according to the manufacturer's instructions. An increase in luciferase activity indicates Nrf2 activation.
3. Quantitative PCR (qPCR) for Nrf2 Target Genes:
- Following treatment, isolate total RNA from the cells.
- Perform reverse transcription to synthesize cDNA.
- Conduct qPCR using primers for Nrf2 target genes (e.g., NQO1, HO-1, GCLC).
- Normalize the expression levels to a housekeeping gene. An upregulation of these genes signifies Nrf2 pathway activation.
4. Western Blot Analysis:
- Lyse the treated cells and quantify protein concentration.
- Separate proteins by SDS-PAGE and transfer to a membrane.
- Probe the membrane with primary antibodies against Nrf2 and its target proteins.
- Use a loading control (e.g., β-actin) for normalization. An increase in the protein levels of Nrf2 targets confirms activation.
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound in the Keap1-Nrf2 signaling pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
